Tert-butyl (6-fluoropyridin-3-yl)carbamate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
tert-butyl N-(6-fluoropyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGNEIOGSGKPFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452602 | |
| Record name | tert-Butyl (6-fluoropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171178-41-9 | |
| Record name | tert-Butyl (6-fluoropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Tert-butyl (6-fluoropyridin-3-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of tert-butyl (6-fluoropyridin-3-yl)carbamate, a key building block in the development of novel pharmaceuticals. The primary synthetic route involves the protection of the amino group of 6-fluoropyridin-3-amine using di-tert-butyl dicarbonate (Boc₂O). This process, commonly known as Boc protection, is a fundamental transformation in organic synthesis, preventing the amine from participating in subsequent reactions until the protecting group is removed.
Core Synthesis Pathway
The synthesis of this compound is achieved by reacting 6-fluoropyridin-3-amine with di-tert-butyl dicarbonate in the presence of a base. The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity, and for neutralizing the acidic byproducts of the reaction. Common solvents for this transformation include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. The reaction is typically carried out at room temperature.
Quantitative Data Summary
The following table summarizes the quantitative data for a representative Boc protection of an aminopyridine, based on the protocol for 3-aminopyridine. This data can serve as a starting point for the optimization of the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 3-Aminopyridine | CN102936220A |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O) | CN102936220A |
| Triethylamine (TEA) | CN102936220A | |
| EDCI | CN102936220A | |
| HOBT | CN102936220A | |
| Solvent | Dichloromethane (DCM) | CN102936220A |
| Reaction Temperature | Room Temperature | CN102936220A |
| Reaction Time | 1 hour | CN102936220A |
| Yield | 85% | CN102936220A |
Experimental Protocols
Below is a representative experimental protocol for the Boc protection of an aminopyridine, which can be adapted for the synthesis of this compound.
Materials:
-
6-fluoropyridin-3-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBT)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 6-fluoropyridin-3-amine (1.0 eq) in dichloromethane.
-
To the stirred solution, add EDCI (3.0 eq), HOBT (0.1 eq), triethylamine (3.0 eq), and di-tert-butyl dicarbonate (2.0 eq) sequentially at room temperature.[1]
-
Continue stirring the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water (2 x 20 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Visualizations
Reaction Pathway Diagram
Caption: Boc protection of 6-fluoropyridin-3-amine.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
Technical Guide: Physicochemical Properties of Tert-butyl (6-fluoropyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (6-fluoropyridin-3-yl)carbamate (CAS No. 171178-41-9) is a fluorinated pyridine derivative incorporating a tert-butoxycarbonyl (Boc) protecting group.[1] This compound is of significant interest to the pharmaceutical and agrochemical industries as a versatile synthetic intermediate. Its structural motifs, the fluoropyridine core and the carbamate group, are prevalent in a wide array of biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and its potential applications in research and development.
Physicochemical Data
The experimental physicochemical data for this compound is not extensively reported in publicly available literature. The following table summarizes the available data for the compound and its close structural analogs to provide an estimated profile.
| Property | Value | Source/Analogy |
| Molecular Formula | C₁₀H₁₃FN₂O₂ | |
| Molecular Weight | 212.22 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 127-129 °C | Analog: Tert-butyl (6-chloropyridin-3-yl)carbamate |
| Boiling Point | 283.7 °C at 760 mmHg | Analog: Tert-butyl (6-chloropyridin-3-yl)carbamate |
| pKa | Data not available | |
| LogP | Data not available | |
| Solubility | Data not available | |
| CAS Number | 171178-41-9 | [1] |
Synthesis Protocol
The synthesis of this compound can be achieved through the protection of the amino group of 5-amino-2-fluoropyridine with a tert-butoxycarbonyl (Boc) group. A general and reliable method involves the use of di-tert-butyl dicarbonate (Boc)₂O or tert-butyl chloroformate in the presence of a suitable base.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of a structurally similar compound, tert-butyl (3-amino-5-fluoropyridin-2-yl)carbamate.[2]
Materials:
-
5-Amino-2-fluoropyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-2-fluoropyridine (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield this compound as a solid.
-
References
Tert-butyl (6-fluoropyridin-3-yl)carbamate CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (6-fluoropyridin-3-yl)carbamate, a key intermediate in the synthesis of advanced therapeutic agents. This document details its chemical identifiers, physical properties, and provides a detailed experimental protocol for its synthesis. Furthermore, it elucidates its critical role in the development of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, including a schematic representation of the relevant signaling pathway and a synthetic workflow.
Compound Identification and Properties
This compound is a pyridinyl carbamate derivative that serves as a crucial building block in medicinal chemistry. Its unique structural features make it an important precursor for the synthesis of complex heterocyclic molecules, particularly those targeting kinase-mediated signaling pathways.
Chemical Identifiers
A comprehensive list of identifiers for this compound is provided in the table below, facilitating its unambiguous identification in chemical databases and literature.
| Identifier | Value |
| CAS Number | 171178-41-9 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₃FN₂O₂ |
| InChI | InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14) |
| InChIKey | FXGNEIOGSGKPFL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(N=C1)F |
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the following table.
| Property | Value |
| Molecular Weight | 212.22 g/mol |
| Physical Form | Solid |
| Purity | Typically ≥95% |
| Storage Temperature | Ambient Storage |
Synthesis and Experimental Protocol
The synthesis of this compound is typically achieved through the N-tert-butoxycarbonylation (Boc protection) of 5-amino-2-fluoropyridine. This reaction is a standard procedure in organic synthesis for the protection of amine functional groups.
General Experimental Protocol for Boc Protection of 5-amino-2-fluoropyridine
This protocol provides a general method for the synthesis of this compound.
Materials:
-
5-amino-2-fluoropyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (Et₃N) or another suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 5-amino-2-fluoropyridine (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.1 to 1.5 eq) to the solution.
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 to 1.2 eq) in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Application in Drug Discovery: Synthesis of IRAK4 Inhibitors
This compound is a key intermediate in the synthesis of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors. IRAK4 is a serine-threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[1] Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases. Therefore, inhibiting IRAK4 is a promising therapeutic strategy for these conditions.[1][2]
IRAK4 Signaling Pathway
The following diagram illustrates a simplified IRAK4 signaling cascade, which is a target for inhibitors synthesized using this compound.
Experimental Workflow: Synthesis of an IRAK4 Inhibitor
The diagram below outlines a representative workflow for the synthesis of a potent IRAK4 inhibitor, highlighting the step where this compound is utilized.
References
- 1. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular structure and weight of Tert-butyl (6-fluoropyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of Tert-butyl (6-fluoropyridin-3-yl)carbamate. This compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.
Core Molecular and Physical Properties
This compound, also known as N-Boc-5-amino-2-fluoropyridine, is a solid substance at room temperature.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 171178-41-9 | [1][3] |
| Molecular Formula | C₁₀H₁₃FN₂O₂ | [1] |
| Molecular Weight | 212.22 g/mol | [4] |
| Physical Form | Solid | [1][2] |
| IUPAC Name | tert-butyl N-(6-fluoro-3-pyridinyl)carbamate | [1] |
Molecular Structure
The molecular structure of this compound consists of a pyridine ring substituted with a fluorine atom at the 6-position and a tert-butoxycarbonyl (Boc) protected amine group at the 3-position.
References
Spectroscopic and Spectrometric Characterization of Tert-butyl (6-fluoropyridin-3-yl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for the analytical characterization of Tert-butyl (6-fluoropyridin-3-yl)carbamate. Due to the limited availability of published experimental data for this specific compound, this guide presents representative data based on structurally analogous molecules. The methodologies provided are established protocols for the analysis of fluoropyridine derivatives and N-Boc protected amines.
Core Analytical Data
The following tables summarize the anticipated quantitative data for this compound. These values are estimations derived from spectral data of similar compounds and established principles of NMR and mass spectrometry.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.20 | d | ~2.5 | H-2 (pyridinone ring) |
| ~7.95 | ddd | ~8.5, 7.5, 2.5 | H-4 (pyridinone ring) |
| ~6.85 | dd | ~8.5, 3.0 | H-5 (pyridinone ring) |
| ~7.0 (broad s) | s | - | NH |
| 1.52 | s | - | C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~163.0 (d, ¹JCF ≈ 240 Hz) | C-6 (pyridinone ring) |
| ~152.5 | C=O (carbamate) |
| ~145.0 (d, ³JCF ≈ 8 Hz) | C-2 (pyridinone ring) |
| ~138.0 (d, ³JCF ≈ 15 Hz) | C-4 (pyridinone ring) |
| ~128.0 (d, ⁴JCF ≈ 4 Hz) | C-3 (pyridinone ring) |
| ~109.0 (d, ²JCF ≈ 38 Hz) | C-5 (pyridinone ring) |
| ~81.0 | C(CH₃)₃ |
| ~28.3 | C(CH₃)₃ |
Table 3: Predicted Mass Spectrometry Data (ESI-MS)
| Ion | m/z (calculated) | m/z (expected) |
| [M+H]⁺ | 213.1034 | 213.1039 |
| [M+Na]⁺ | 235.0853 | 235.0858 |
Experimental Protocols
The following are detailed protocols for acquiring NMR and mass spectrometry data for this compound.
NMR Spectroscopy
2.1.1. Sample Preparation
Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
2.1.2. Data Acquisition
NMR spectra are recorded on a 500 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.28 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.09 s
-
Spectral Width: 240 ppm
-
Mass Spectrometry
2.2.1. Sample Preparation
A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of methanol. This stock solution is then diluted to a final concentration of 10 µg/mL with a 1:1 mixture of methanol and water containing 0.1% formic acid.
2.2.2. Data Acquisition
Mass spectra are acquired using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3500 V
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the analytical characterization of a synthesized organic compound like this compound.
Conclusion
This technical guide outlines the expected NMR and mass spectrometry data and provides robust experimental protocols for the characterization of this compound. While the presented data is based on analogous structures, the detailed methodologies offer a solid foundation for researchers to obtain and interpret high-quality analytical data for this compound and other similar molecules in drug discovery and development pipelines.
Technical Guide: Solubility Profile of Tert-butyl (6-fluoropyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of Tert-butyl (6-fluoropyridin-3-yl)carbamate in common laboratory solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its physicochemical properties, a list of common laboratory solvents with their relevant characteristics, and a detailed experimental protocol for determining its solubility. This guide is intended to equip researchers with the necessary information to conduct their own solubility assessments.
Introduction
This compound is a chemical compound of interest in medicinal chemistry and drug discovery. Understanding its solubility in various solvents is crucial for a wide range of applications, including reaction chemistry, purification, formulation development, and biological screening. The solubility of a compound dictates its handling, delivery, and bioavailability. This guide provides a framework for approaching the solubility determination of this compound.
Physicochemical Properties of this compound
Solubility in Common Laboratory Solvents
Quantitative solubility data for this compound is not found in publicly accessible literature. Therefore, experimental determination is necessary. The choice of solvent for a particular application will depend on the desired concentration and the nature of the subsequent experimental steps. Below is a table of common laboratory solvents, which can be used as a starting point for solubility screening.
Table 1: Properties of Common Laboratory Solvents
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Notes |
| Water | H₂O | 100 | 1.000 | 80.1 | Highly polar, protic |
| Ethanol | C₂H₆O | 78.5 | 0.789 | 24.6 | Polar, protic |
| Methanol | CH₄O | 64.7 | 0.792 | 32.7 | Polar, protic |
| Isopropanol | C₃H₈O | 82.6 | 0.786 | 19.9 | Polar, protic |
| Acetonitrile | C₂H₃N | 81.6 | 0.786 | 37.5 | Polar, aprotic |
| Acetone | C₃H₆O | 56 | 0.791 | 20.7 | Polar, aprotic |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 1.33 | 9.1 | Nonpolar |
| Chloroform | CHCl₃ | 61.2 | 1.49 | 4.8 | Nonpolar |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.902 | 6.0 | Moderately polar |
| Hexane | C₆H₁₄ | 69 | 0.655 | 1.9 | Nonpolar |
| Heptane | C₇H₁₆ | 98.4 | 0.684 | 1.9 | Nonpolar |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.886 | 7.6 | Polar, aprotic |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 36.7 | Polar, aprotic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.100 | 46.7 | Polar, aprotic |
Experimental Protocol for Solubility Determination
The following is a general "shake-flask" method, a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[1]
4.1. Materials
-
This compound
-
Selected solvents (from Table 1)
-
Analytical balance
-
Vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
4.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection, to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.
4.3. Experimental Workflow Diagram
Caption: A general workflow for the experimental determination of solubility.
Signaling Pathways
There is no specific information available in the searched literature linking this compound to particular signaling pathways. This is an area for potential future research.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary framework for researchers to determine this crucial parameter. The provided experimental protocol, along with the table of common solvents, will aid in the systematic evaluation of its solubility profile, which is essential for its application in research and drug development.
References
Tert-butyl (6-fluoropyyridin-3-yl)carbamate: A Technical Guide to Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl (6-fluoropyridin-3-yl)carbamate is a heterocyclic organic compound that, while primarily utilized as a synthetic intermediate, possesses structural motifs suggestive of significant potential for biological activity. The presence of a fluoropyridine ring, a common feature in many modern pharmaceuticals, coupled with a tert-butyl carbamate (Boc) protecting group, which can mimic peptide bonds and influence molecular interactions, warrants a thorough investigation into its pharmacological profile. This technical guide explores the potential anticancer and anti-inflammatory activities of this compound. Drawing on structure-activity relationships of analogous compounds, this document outlines plausible mechanisms of action, detailed experimental protocols for in vitro and in vivo evaluation, and visual representations of key signaling pathways and experimental workflows to guide future research and drug discovery efforts.
Introduction
This compound (Figure 1) is a chemical entity featuring a pyridine ring substituted with a fluorine atom and a tert-butoxycarbonyl (Boc) protected amine. The fluoropyridine moiety is a privileged scaffold in medicinal chemistry, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The carbamate group, while often used as a protecting group in synthesis, can also play a crucial role in the biological activity of a molecule by participating in hydrogen bonding and acting as a stable mimic of a peptide bond.[2][3]
Given these structural features, it is hypothesized that this compound and its derivatives could exhibit a range of biological activities, most notably in the areas of oncology and inflammation. This guide will delve into these potential applications, providing a framework for the systematic evaluation of this compound.
Figure 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Potential Anticancer Activity
The fluoropyridine scaffold is present in numerous approved anticancer drugs that function as kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[5]
Hypothetical Mechanism of Action: Kinase Inhibition
It is plausible that this compound could act as an inhibitor of key kinases involved in cancer progression, such as those in the ERK/MAPK signaling pathway.[6][7] This pathway is frequently hyperactivated in various cancers and regulates cell proliferation, survival, and differentiation.[5] Inhibition of this pathway can lead to apoptosis of cancer cells.
Relevant Signaling Pathway: ERK/MAPK
The Ras-Raf-MEK-ERK cascade is a central signaling pathway that transmits signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression.[8]
Caption: Hypothetical inhibition of the ERK/MAPK signaling pathway.
Experimental Protocols for Anticancer Activity Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., a known kinase inhibitor).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Table 1: Hypothetical In Vitro Anticancer Activity Data
| Cell Line | Compound | IC50 (µM) |
| A549 (Lung) | This compound | To be determined |
| MCF-7 (Breast) | This compound | To be determined |
| HCT116 (Colon) | This compound | To be determined |
To evaluate the in vivo efficacy, a human tumor xenograft model in immunocompromised mice can be utilized.[10][11]
Detailed Methodology:
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., A549) in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) daily for a specified period (e.g., 21 days). The control group should receive the vehicle.
-
Endpoint: Monitor tumor volume and body weight throughout the study. The study endpoint may be reached when tumors in the control group reach a predetermined size or after a fixed duration of treatment.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Potential Anti-inflammatory Activity
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[12][13] Inhibition of this pathway is a common strategy for the development of anti-inflammatory drugs. Small molecules containing carbamate and fluoropyridine moieties have been reported to possess anti-inflammatory properties.
Hypothetical Mechanism of Action: NF-κB Inhibition
This compound may exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This could occur through the inhibition of upstream kinases such as IKK (IκB kinase), which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB.
Relevant Signaling Pathway: NF-κB
The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), leading to the transcription of pro-inflammatory genes.[14][15]
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Experimental Protocol for Anti-inflammatory Activity Evaluation
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Detailed Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-only control.
Table 2: Hypothetical In Vitro Anti-inflammatory Activity Data
| Treatment | NO Production (% of LPS control) |
| Control (no LPS) | To be determined |
| LPS (1 µg/mL) | 100% |
| LPS + Compound (1 µM) | To be determined |
| LPS + Compound (10 µM) | To be determined |
| LPS + Compound (50 µM) | To be determined |
Potential as a Cholinesterase Inhibitor
Carbamates are a well-known class of cholinesterase inhibitors, which are used in the treatment of conditions like Alzheimer's disease and myasthenia gravis.[16] These compounds function by reversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Hypothetical Mechanism of Action
This compound could potentially act as a cholinesterase inhibitor by binding to the active site of AChE, thereby preventing the hydrolysis of acetylcholine.
Experimental Protocol for Cholinesterase Inhibition Assay
Detailed Methodology (Ellman's Method):
-
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified acetylcholinesterase.
-
Assay Procedure: In a 96-well plate, mix the enzyme with various concentrations of this compound and incubate for a short period.
-
Reaction Initiation: Add DTNB and ATCI to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value for the inhibition of AChE.
Table 3: Hypothetical Cholinesterase Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Acetylcholinesterase (AChE) | To be determined |
Conclusion
While this compound is currently recognized primarily as a synthetic intermediate, its structural components—the fluoropyridine ring and the carbamate moiety—are prevalent in a wide range of biologically active compounds. This technical guide has outlined the rationale and provided a comprehensive set of experimental protocols to investigate the potential anticancer, anti-inflammatory, and cholinesterase inhibitory activities of this molecule. The proposed research framework, including the exploration of key signaling pathways such as ERK/MAPK and NF-κB, offers a clear path for researchers and drug development professionals to unlock the therapeutic potential of this compound and its derivatives. The systematic evaluation detailed herein will be crucial in determining if this compound can be advanced from a mere building block to a lead candidate in drug discovery programs.
References
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. purformhealth.com [purformhealth.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. inlibrary.uz [inlibrary.uz]
A Comprehensive Technical Review of Tert-butyl (6-fluoropyridin-3-yl)carbamate and Its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (6-fluoropyridin-3-yl)carbamate and its analogs represent a class of compounds of significant interest in medicinal chemistry. The incorporation of a fluorine atom onto the pyridine ring can substantially alter the physicochemical properties of the molecule, influencing its metabolic stability, binding affinity, and overall pharmacokinetic profile. The tert-butyl carbamate (Boc) protecting group is a common feature in synthetic organic chemistry, often employed to mask a reactive amine functionality during multi-step syntheses. This review provides an in-depth technical guide to the synthesis, biological activities, and experimental evaluation of this compound and its structurally related analogs.
Synthesis and Chemical Properties
The synthesis of this compound typically originates from commercially available 2-amino-5-fluoropyridine. The Boc protecting group is introduced by reacting the starting amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base. Analogs can be synthesized by utilizing variously substituted aminopyridines or by modifying the carbamate moiety.
General Synthetic Workflow
The synthesis of the core compound and its analogs generally follows a convergent approach where the substituted pyridine and the carbamate functionality are combined.
Caption: General synthetic workflow for pyridinyl carbamates.
Biological Activities and Structure-Activity Relationships (SAR)
While specific biological data for this compound is not extensively reported in publicly available literature, its structural motifs are present in compounds with a wide range of biological activities. The fluoropyridine scaffold is a key component in many approved drugs and clinical candidates. Carbamates are known to act as inhibitors of various enzymes, particularly serine hydrolases, by forming a covalent adduct with the active site serine residue.
Structure-activity relationship (SAR) studies on related fluoropyridinyl and carbamate-containing molecules have revealed key insights. For instance, in a series of N-pyridinyl ureidobenzenesulfonates designed as dihydroorotate dehydrogenase (DHODH) inhibitors, the position of the nitrogen atom in the pyridinyl ring was found to influence antiproliferative activity[1].
Quantitative Bioactivity Data of Analogs
The following table summarizes the inhibitory activities of selected analogs from the literature. It is important to note that these are not direct analogs of this compound but share key structural features.
| Compound ID/Reference | Target Enzyme | IC₅₀ (µM) | Cell Line | Activity |
| PYRUB-SO derivative [1] | DHODH | Submicromolar to low micromolar | MOLM-13, THP-1, HL-60 | Antiproliferative |
| Bufalin-3-yl carbamate | Not specified | 0.30 - 1.09 nM | HeLa and other tumor lines | Antiproliferative |
| Carbamate pesticide [2] | Acetylcholinesterase | 0.1 - 10 ppm (detection level) | N/A | Enzyme Inhibition |
Mechanism of Action
The primary mechanism of action for many biologically active carbamates involves the inhibition of enzymes, particularly serine hydrolases such as acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH). The carbamate moiety acts as a "warhead" that carbamylates a catalytically active serine residue in the enzyme's active site, rendering the enzyme inactive. This inhibition is often reversible, with the rate of decarbamylation varying depending on the specific carbamate and enzyme.
Caption: General mechanism of serine hydrolase inhibition by carbamates.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on standard methods for Boc protection of aminopyridines.
Materials:
-
2-Amino-5-fluoropyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 2-amino-5-fluoropyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 - 1.5 eq) to the solution.
-
Slowly add a solution of (Boc)₂O (1.1 - 1.2 eq) in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target enzyme. Specific conditions will vary depending on the enzyme and substrate.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Test compound (dissolved in DMSO)
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent effects.
-
In a 96-well plate, add a pre-determined amount of the enzyme solution to each well.
-
Add the serially diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor mixture for a specified time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and detection mode will depend on the specific substrate and product.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
Conclusion
This compound and its analogs are valuable scaffolds in drug discovery. The synthetic accessibility and the potential for diverse biological activities, particularly as enzyme inhibitors, make this class of compounds a promising area for further investigation. The methodologies and data presented in this review provide a solid foundation for researchers and drug development professionals to design, synthesize, and evaluate novel therapeutic agents based on this privileged chemical structure. Further studies are warranted to fully elucidate the biological targets and therapeutic potential of this compound itself.
References
- 1. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to Tert-butyl (6-fluoropyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety information, handling precautions, and a review of the potential biological context for Tert-butyl (6-fluoropyridin-3-yl)carbamate. The following sections are designed to equip laboratory personnel with the necessary knowledge to handle this compound responsibly and effectively in a research and development setting.
Section 1: Chemical and Physical Properties
This compound is a solid, Boc-protected amine that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. A summary of its key physical and chemical properties is provided below.
| Property | Value | Source |
| CAS Number | 171178-41-9 | [1][2] |
| Molecular Formula | C10H13FN2O2 | [1] |
| Molecular Weight | 212.22 g/mol | [3] |
| Physical Form | Solid | [1] |
| Purity | 95% - >97% | [1][2] |
| IUPAC Name | tert-butyl N-(6-fluoro-3-pyridinyl)carbamate | [1] |
| Storage Temperature | Ambient Storage | [1] |
Section 2: Safety Data and Hazard Identification
Understanding the potential hazards associated with this compound is paramount for safe handling. The compound is classified with the following hazards:
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation.[1] |
Signal Word: Warning[1]
Hazard Pictogram:
Section 3: Handling Precautions and Personal Protective Equipment (PPE)
Adherence to strict laboratory safety protocols is essential when working with this compound. The following guidelines are based on general best practices for handling Boc-protected amines and pyridine derivatives.[4][5]
Engineering Controls
-
All work should be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[6]
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure risk.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against serious eye irritation from splashes. |
| Hand Protection | Double gloving is recommended. Inner glove: Nitrile rubber (minimum 0.1 mm thickness). Outer glove: Butyl rubber or Neoprene (minimum 0.3 mm thickness). | Provides robust protection against skin contact. Nitrile offers splash resistance, while butyl rubber and neoprene provide more extended protection.[6] |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat should be worn over personal clothing. Chemical-resistant apron and sleeves are recommended for larger quantities. Wear closed-toe shoes and long pants. | Protects skin from potential splashes and contact.[6] |
| Respiratory Protection | If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents respiratory tract irritation from dust or aerosols.[6] |
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.
-
Remove and wash contaminated clothing before reuse.
Section 4: Experimental Protocols - General Guidance
While specific experimental protocols for every application of this compound are beyond the scope of this guide, the following provides general methodologies for common laboratory procedures.
Weighing the Compound
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of any airborne powder.
-
Use appropriate anti-static techniques to handle the solid.
-
Ensure all spatulas and weighing vessels are clean and dry.
-
Carefully transfer the desired amount of the compound to a tared container.
-
Clean any spills on the balance immediately using appropriate procedures (see Section 5.2).
Dissolving the Compound
-
Add the weighed solid to the appropriate reaction vessel inside a chemical fume hood.
-
Slowly add the chosen solvent to the solid with gentle stirring.
-
Consult literature for appropriate solvents. General solvents for Boc-protected amines include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[8]
-
Ensure the vessel is properly sealed to prevent solvent evaporation and exposure.
Boc-Protection and Deprotection of Amines (General Protocol)
This compound is a Boc-protected amine. The tert-butyloxycarbonyl (Boc) group is a common protecting group in organic synthesis.
-
Boc-Protection: This is typically achieved by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a suitable solvent such as THF.[8]
-
Boc-Deprotection: The Boc group is readily removed under acidic conditions. A common method involves treating the Boc-protected amine with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8] The reaction produces gaseous byproducts, so it should not be performed in a closed system.
Section 5: Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[7] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Spill and Leak Procedures
-
Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite). Place the absorbed material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent.[6]
-
Large Spills: Evacuate the immediate area. Contact your institution's emergency response team.[6]
-
Ensure adequate ventilation.
-
Prevent the product from entering drains.
Section 6: Potential Biological Activity and Signaling Pathways
Specific biological activity and signaling pathway information for this compound is not extensively documented in publicly available literature. However, as a carbamate, it belongs to a class of compounds known to act as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9][10]
The general mechanism of cholinesterase inhibition by carbamates involves the carbamylation of a serine residue in the active site of the enzyme. This process renders the enzyme inactive, leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft. This mechanism is described as "pseudo-irreversible" because the carbamylated enzyme can be slowly hydrolyzed back to its active form.[9]
Caption: General mechanism of cholinesterase inhibition by carbamates.
Section 7: Logical Workflow for Hazard Control and Emergency Response
The following diagram illustrates the logical workflow for managing the risks associated with handling this compound.
References
- 1. This compound | 171178-41-9 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 891856-23-8 CAS MSDS (tert-butyl 6-fluoropyridin-2-ylcarbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. jk-sci.com [jk-sci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for Tert-butyl (6-fluoropyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tert-butyl (6-fluoropyridin-3-yl)carbamate, a key building block in the synthesis of advanced pharmaceutical compounds, particularly in the development of IRAK4 inhibitors and degraders. This document outlines its chemical properties, commercial availability, a detailed experimental protocol for its use, and its relevance in targeting the IRAK4 signaling pathway.
Commercial Availability
This compound (CAS No. 171178-41-9) is readily available from a variety of commercial chemical suppliers. These suppliers offer the compound in various quantities, typically with purities of 95% or higher. When sourcing this material, it is advisable to request a Certificate of Analysis (CoA) to confirm its identity and purity.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 171178-41-9 | [1][2] |
| Molecular Formula | C₁₀H₁₃FN₂O₂ | [1] |
| Molecular Weight | 212.22 g/mol | [1] |
| IUPAC Name | tert-butyl N-(6-fluoropyridin-3-yl)carbamate | [1] |
| Appearance | Solid | [1][2] |
| Purity | ≥95% | [1][2] |
| Storage Temperature | Ambient | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
Note: Specific properties such as melting point, boiling point, and solubility are not consistently reported across suppliers. It is recommended to consult the supplier-specific Safety Data Sheet (SDS) for the most accurate information.
Role in IRAK4-Targeting Therapeutics
This compound serves as a crucial starting material in the synthesis of molecules targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that is a key component of the innate immune system. It functions downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs) to initiate a signaling cascade that results in the production of pro-inflammatory cytokines.[1][3]
Due to its central role in inflammatory processes, IRAK4 is a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain types of cancer.[3] The development of both inhibitors and proteolysis-targeting chimeras (PROTACs) that can degrade the IRAK4 protein are active areas of research. The fluoropyridinyl moiety derived from this compound is a common structural feature in many potent IRAK4 inhibitors.
IRAK4 Signaling Pathway and Point of Intervention
The following diagram illustrates a simplified representation of the IRAK4 signaling pathway and highlights the point at which IRAK4-targeting compounds, synthesized from precursors like this compound, intervene.
Experimental Protocols
The following is a representative experimental protocol for a reaction utilizing this compound as a starting material in a synthetic sequence. This specific example details the initial protection step in the synthesis of more complex heterocyclic compounds.
Reaction: Boc Protection of 6-fluoropyridin-3-amine
Source: Adapted from patent WO2021155144A1.[4]
Materials:
-
6-fluoropyridin-3-amine (2.8 g, 25 mmol)
-
di-tert-butyl dicarbonate (Boc₂O) (21.8 g, 100 mmol)
-
Methyl tert-butyl ether (MTBE) (6 mL)
-
Activated carbon (1 g)
-
Eluent for chromatography: Petroleum Ether (PE) / Ethyl Acetate (EA)
Procedure:
-
To a solution of 6-fluoropyridin-3-amine (2.8 g, 25 mmol) in 6 mL of MTBE, add di-tert-butyl dicarbonate (21.8 g, 100 mmol) at room temperature.
-
Stir the mixture at 45 °C for 16 hours.
-
Add 1 gram of activated carbon to the mixture and stir briefly.
-
Filter the mixture to remove the activated carbon.
-
The filtrate is then purified by flash column chromatography, eluting with a gradient of petroleum ether and ethyl acetate to yield the final product, this compound.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental protocol described above.
References
A Technical Guide to Key Intermediates in the Synthesis of Orexin Receptor Antagonagists
For Researchers, Scientists, and Drug Development Professionals
The orexin system, comprising neuropeptides orexin-A and orexin-B and their G-protein coupled receptors, OX1R and OX2R, is a critical regulator of sleep-wake cycles.[1][2][3] Antagonism of these receptors has emerged as a highly effective therapeutic strategy for the treatment of insomnia, leading to the development and approval of several dual orexin receptor antagonists (DORAs).[1][3][4] The efficient and scalable synthesis of these complex molecules is a significant focus of pharmaceutical research and development, hinging on the strategic preparation of key molecular intermediates. This guide provides an in-depth look at the pivotal intermediates in the synthesis of three major approved orexin receptor antagonists: Suvorexant, Lemborexant, and Daridorexant.
The Orexin Signaling Pathway and Mechanism of Antagonism
Orexin neuropeptides, produced in the lateral hypothalamus, promote wakefulness by binding to and activating OX1 and OX2 receptors, which are Gq/11-coupled receptors.[5] This activation leads to an increase in intracellular calcium levels, stimulating arousal-promoting neuronal pathways. DORAs act by competitively binding to these receptors, thereby preventing the binding of endogenous orexins and suppressing the wake-promoting signal.[6]
Suvorexant (Belsomra®)
Suvorexant was the first DORA approved by the FDA for the treatment of insomnia.[1] Its synthesis is characterized by the coupling of a chiral diazepane ring with a substituted benzoic acid derivative.
Key Intermediates and Synthetic Strategy
The core of the suvorexant molecule is a 1,4-diazepane ring. The key intermediates are:
-
(R)-5-methyl-1,4-diazepane (or a protected version like (R)-1-benzyl-5-methyl-1,4-diazepane ): This chiral seven-membered ring is crucial for the molecule's activity.[7][8]
-
5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid : This aromatic component provides the necessary substitution for receptor binding.[9]
The general strategy involves the synthesis of these two fragments followed by an amide coupling reaction.
Quantitative Data
| Step | Reactants | Product | Yield | Reference |
| Boc Protection | R-3-aminobutyric acid, (Boc)₂O | (R)-N-Boc-3-aminobutyric acid | 90% | [8] |
| Reduction of Lactam | (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione, LiAlH₄ | (R)-1-benzyl-5-methyl-1,4-diazepane | 88% | [8] |
| Amide Coupling & Deprotection | (R)-1-benzyl-5-methyl-1,4-diazepane, Acid chloride, H₂/Pd/C | Suvorexant | 95% | [9] |
Experimental Protocols
Synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane (Intermediate E) [8]
-
Protection: R-3-aminobutyric acid is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) and triethylamine to yield (R)-N-Boc-3-aminobutyric acid.
-
Condensation: The resulting acid is condensed with an appropriate amine, such as N-benzylglycine methyl ester, using coupling agents like EDC/HOBt.
-
Cyclization: The Boc group is removed under acidic conditions (e.g., HCl in EtOAc), and the resulting amine undergoes intramolecular cyclization upon treatment with a base (e.g., CH₃ONa) to form the diazepane-dione ring system, (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione.
-
Reduction: The dione (lactam) is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) to yield the chiral diazepane, (R)-1-benzyl-5-methyl-1,4-diazepane.
Lemborexant (Dayvigo®)
Lemborexant is a DORA noted for its specific antagonism of both OX1 and OX2 receptors.[6][10] Its structure features a complex cyclopropanecarboxamide core.
Key Intermediates and Synthetic Strategy
The synthesis of lemborexant centers on the construction of a stereochemically defined cyclopropane ring. The key intermediates are:
-
(1R,2S)-2-(((2,4-dimethylpyrimidin-5-yl)oxy)methyl)-2-(3-fluorophenyl)cyclopropyl)methanol : This alcohol is a pivotal precursor to the final carboxylic acid.[6]
-
5-fluoropyridin-2-amine : The amine component for the final amide bond formation.
The strategy involves creating the cyclopropane ring, installing the pyrimidine ether side chain, oxidizing the alcohol to a carboxylic acid, and finally, performing an amide coupling.
Quantitative Data
| Step | Reactants | Product | Yield | Reference |
| Cyclopropanation/Lactonization | Aryl acetonitrile, (R)-epichlorohydrin, NaHMDS | Cyclopropane lactone intermediate | 70% (91% ee) | [6] |
| Tosylation & Sₙ2 Displacement | Diol intermediate, TsCl, pyrimidinol | Alcohol intermediate (92) | 70% (over 2 steps) | [6] |
| Oxidation & Amide Coupling | Alcohol intermediate (92), TEMPO/NaOCl, Aminopyridine (93) | Lemborexant | 61% (over 3 steps) | [6] |
Experimental Protocols
Synthesis of the Cyclopropylmethanol Intermediate (Intermediate D) [6]
-
Cyclopropanation/Lactonization: Deprotonation of an aryl acetonitrile (e.g., 2-(3-fluorophenyl)acetonitrile) with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) followed by reaction with (R)-epichlorohydrin affords a cyclopropane intermediate. This is immediately converted in situ to a carboxylic acid with base, which upon acidification, undergoes lactonization to produce a chiral lactone.
-
Reduction: The lactone is reduced to the corresponding diol using a reducing agent such as lithium borohydride (LiBH₄).
-
Selective Functionalization: The less hindered primary alcohol of the diol is selectively acetylated enzymatically, followed by tosylation of the remaining alcohol.
-
Sₙ2 Displacement: The tosylated intermediate undergoes an Sₙ2 displacement reaction with the desired pyrimidinol (e.g., 2,4-dimethylpyrimidin-5-ol). An in situ cleavage of the acetate protecting group during workup provides the key alcohol intermediate.
Daridorexant (Quviviq®)
Daridorexant is the most recently approved DORA, characterized by a structure containing a chiral pyrrolidine ring linked to a benzimidazole moiety.[11]
Key Intermediates and Synthetic Strategy
The synthesis of Daridorexant relies on the construction of two complex heterocyclic fragments. The key intermediates are:
-
(S)-5-chloro-4-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole : This chiral fragment contains both the pyrrolidine and benzimidazole rings.
-
5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid : A substituted aromatic acid, similar in nature to the one used for Suvorexant.
The synthetic approach involves the separate preparation of these two advanced intermediates, which are then joined via an amide bond.
Quantitative Data
Published quantitative data for specific steps in publicly available routes can be variable. The overall processes are designed for high efficiency in industrial settings. Data below is illustrative of the key transformations.
| Intermediate/Product | Key Transformation | Precursors | Reference |
| (S)-tert-butyl 2-((2-amino-4-chloro-3-methylphenyl)carbamoyl)-2-methylpyrrolidine-1-carboxylate | Amide Coupling | (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid, 3-amino-2-chloro-6-methylaniline | |
| (S)-5-chloro-4-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride | Cyclization and Deprotection | The amide intermediate from the previous step | |
| Daridorexant | Amide Coupling | The benzimidazole intermediate and the benzoic acid intermediate |
Experimental Protocols
Synthesis of the Pyrrolidine-Benzimidazole Intermediate (Intermediate D)
-
Amide Coupling: (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid is coupled with a substituted aniline, such as 3-amino-2-chloro-6-methylaniline, using standard peptide coupling reagents to form an amide intermediate.
-
Benzimidazole Formation: The resulting amide undergoes a cyclization reaction, often under acidic conditions, to form the benzimidazole ring system. This yields the Boc-protected pyrrolidine-benzimidazole fragment.
-
Deprotection: The Boc protecting group is removed using a strong acid (e.g., HCl) to afford the key amine intermediate, which is typically isolated as a hydrochloride salt.
Conclusion
The syntheses of leading orexin receptor antagonists Suvorexant, Lemborexant, and Daridorexant showcase sophisticated chemical strategies built around the efficient construction of key intermediates. For Suvorexant and Daridorexant, the core strategy involves a convergent synthesis coupling a chiral amine fragment (a diazepane and a pyrrolidine-benzimidazole, respectively) with a substituted benzoic acid. The synthesis of Lemborexant is distinguished by the intricate construction of a stereochemically rich cyclopropane core. Mastery of the synthesis of these pivotal intermediates is fundamental to the large-scale, cost-effective production of these important therapeutics for insomnia.
References
- 1. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based development of a subtype-selective orexin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Orexin receptors: Structural and anti-tumoral properties [frontiersin.org]
- 5. Structures of active-state orexin receptor 2 rationalize peptide and small-molecule agonist recognition and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis method of Lemborexant_Chemicalbook [chemicalbook.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. html.rhhz.net [html.rhhz.net]
- 9. Suvorexant synthesis - chemicalbook [chemicalbook.com]
- 10. medkoo.com [medkoo.com]
- 11. medkoo.com [medkoo.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Cross-Coupling of Tert-butyl (6-fluoropyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Tert-butyl (6-fluoropyridin-3-yl)carbamate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is a key intermediate for the synthesis of various 3-amino-6-arylpyridine derivatives, which are significant scaffolds in medicinal chemistry.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] this compound serves as a valuable coupling partner in these reactions, allowing for the introduction of a protected amino group at the 3-position of the pyridine ring. The fluorine atom at the 6-position can be displaced by a variety of aryl and heteroaryl groups from boronic acids or their derivatives. The tert-butoxycarbonyl (Boc) protecting group on the amine is stable under typical Suzuki coupling conditions and can be readily removed post-coupling, providing access to a diverse range of 3-amino-6-substituted pyridines. These structures are of significant interest in drug discovery due to their presence in numerous biologically active molecules.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (in this case, this compound, where the C-F bond is activated) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (arylboronic acid) reacts with a base to form a boronate species, which then transfers the organic group to the Pd(II) complex.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on established procedures for similar fluoropyridine and aminopyridine substrates.[2] Optimization may be necessary for specific substrate combinations.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 89 |
| 3 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O (4:1) | 90 | 24 | 78 |
| 4 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 14 | 82 |
| 5 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 18 | 75 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a representative procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (if required)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2-3 equiv.), and the palladium catalyst and ligand (if used).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the starting carbamate.
-
Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and stir the mixture vigorously at the desired temperature (typically 80-120 °C) for the specified time.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki cross-coupling.
References
Application of Tert-butyl (6-fluoropyridin-3-yl)carbamate as a Chemical Intermediate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tert-butyl (6-fluoropyridin-3-yl)carbamate as a key chemical intermediate in the synthesis of potent kinase inhibitors, particularly those based on the pyrido[3,4-d]pyrimidine scaffold. This intermediate is valuable for introducing a 6-fluoropyridin-3-amino moiety, a common pharmacophore in various targeted therapies.
Introduction
This compound is a Boc-protected aminopyridine derivative. The tert-butyloxycarbonyl (Boc) protecting group allows for the selective functionalization of other positions on the pyridine ring and facilitates the construction of more complex heterocyclic systems. Its subsequent facile removal under acidic conditions reveals the primary amine, which can then be further elaborated. This intermediate is particularly relevant in the synthesis of tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapeutics that interfere with the signaling pathways driving tumor cell proliferation and survival.
Synthetic Applications
A primary application of this compound is in the synthesis of substituted pyrido[3,4-d]pyrimidines. These fused heterocyclic systems are scaffolds for potent inhibitors of various kinases, including those in the HER (Human Epidermal Growth Factor Receptor) family, such as HER2 and HER3.
The general synthetic strategy involves the following key transformations:
-
Boc Protection: Synthesis of the title intermediate from 6-fluoropyridin-3-amine.
-
Ring Annulation: Construction of the pyrimidine ring onto the pyridine core to form a di-functionalized pyrido[3,4-d]pyrimidine.
-
Sequential Functionalization: Selective substitution of the functional groups on the pyrido[3,4-d]pyrimidine core, often via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.
-
Boc Deprotection: Removal of the Boc group to liberate the amine for final modification.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the protection of the amino group of 6-fluoropyridin-3-amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
6-fluoropyridin-3-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methyl tert-butyl ether (MTBE)
-
Activated carbon
-
Ethyl acetate (EA)
-
Petroleum ether (PE)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-fluoropyridin-3-amine (e.g., 2.8 g, 25 mmol) in MTBE (6 mL) in a round-bottom flask, add di-tert-butyl dicarbonate (e.g., 21.8 g, 100 mmol) at room temperature.
-
Stir the mixture at 45 °C for 16 hours.
-
Add a small amount of activated carbon (e.g., 1 g), stir briefly, and filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether to yield this compound.
Protocol 2: Synthesis of a 2,4-Dichloropyrido[3,4-d]pyrimidine Intermediate
This protocol outlines a representative synthesis of a key di-chloro intermediate from a Boc-protected aminopyridine derivative. This is an illustrative procedure as the direct carboxylation and cyclization of this compound is not explicitly detailed in the public domain.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Heating mantle or oil bath
Procedure:
-
Carboxylation:
-
Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Slowly add n-BuLi (2.2 equivalents) and stir for 1 hour at -78 °C.
-
Quench the reaction by carefully adding crushed dry ice.
-
Allow the reaction to warm to room temperature and then quench with water.
-
Acidify with 1M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid derivative.
-
-
Cyclization and Chlorination:
-
Heat the crude carboxylic acid with an excess of formamide at high temperature (e.g., 160-180 °C) for several hours to form the pyrido[3,4-d]pyrimidin-4-one.
-
After cooling, treat the crude pyrimidinone with an excess of POCl₃ and heat at reflux for several hours to effect chlorination.
-
Carefully quench the reaction by pouring it onto ice, and then neutralize with a base (e.g., NaHCO₃).
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate. Purify by column chromatography to obtain the 2,4-dichloropyrido[3,4-d]pyrimidine intermediate.
-
Protocol 3: Sequential Buchwald-Hartwig Amination
This protocol describes a general procedure for the sequential, selective amination of a di-chlorinated pyrido[3,4-d]pyrimidine core. The C4 position is generally more reactive towards nucleophilic substitution than the C2 position.
Materials:
-
2,4-Dichloropyrido[3,4-d]pyrimidine intermediate
-
Primary or secondary amines (Amine 1 and Amine 2)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos or BINAP)
-
Base (e.g., Cs₂CO₃ or NaOt-Bu)
-
Anhydrous toluene or dioxane
-
Schlenk tube or sealed reaction vial
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
First Amination (C4-position):
-
In a glovebox, charge a Schlenk tube with the palladium catalyst (e.g., 2-5 mol%), ligand (e.g., 4-10 mol%), and base (e.g., 1.4 equivalents).
-
Add the 2,4-dichloropyrido[3,4-d]pyrimidine (1.0 equivalent) and the first amine (Amine 1, 1.1 equivalents).
-
Add anhydrous solvent (e.g., toluene, to a concentration of 0.1 M).
-
Seal the tube, remove from the glovebox, and heat the reaction mixture (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to isolate the mono-aminated product.
-
-
Second Amination (C2-position):
-
Repeat the procedure above using the mono-aminated product as the starting material and the second amine (Amine 2). The reaction conditions (catalyst, ligand, base, temperature) may need to be re-optimized for the second coupling.
-
Protocol 4: Boc Deprotection
This protocol details the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 0.1-0.5 M) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution. A common ratio is 1:1 TFA:DCM (v/v).
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Data Presentation
The following tables present representative quantitative data for kinase inhibitors based on fused pyrimidine scaffolds, analogous to the compounds synthesized using this compound.
Table 1: Representative Yields for Key Synthetic Steps
| Step | Reaction | Starting Material | Product | Representative Yield (%) |
| 1 | Boc Protection | 6-fluoropyridin-3-amine | This compound | 85-95 |
| 2 | Pyrido[3,4-d]pyrimidine Formation | Boc-protected aminopyridine | 2,4-Dichloropyrido[3,4-d]pyrimidine | 40-60 (over 2 steps) |
| 3 | Buchwald-Hartwig Amination (C4) | 2,4-Dichloropyrido[3,4-d]pyrimidine | 4-Amino-2-chloropyrido[3,4-d]pyrimidine | 70-90 |
| 4 | Buchwald-Hartwig Amination (C2) | 4-Amino-2-chloropyrido[3,4-d]pyrimidine | 2,4-Diaminopyrido[3,4-d]pyrimidine | 65-85 |
| 5 | Boc Deprotection | Boc-protected final compound | Final amine | >95 |
Table 2: Representative Biological Activity of Pyrido-pyrimidine Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) | Reference |
| B1 | EGFRL858R/T790M | 13 | H1975 | 0.087 | [1] |
| B7 | EGFRL858R/T790M | 5.9 | H1975 | 0.023 | [1] |
| 21o | MNK1 | 1 | K562 | 2.1 | [2] |
| 21o | MNK2 | 7 | MOLM-13 | 1.2 | [2] |
| 24c | MPS1 | 8 | HCT116 | 0.604 | [3] |
Note: The data in these tables are representative of analogous compounds and are intended for illustrative purposes.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for kinase inhibitors.
Logical Relationship
Caption: Role of the intermediate in drug discovery.
HER2/HER3 Signaling Pathway
Caption: Inhibition of the HER2/HER3 signaling pathway.
References
Tert-butyl (6-fluoropyridin-3-yl)carbamate reaction conditions for N-Boc protection
Application Notes and Protocols: N-Boc Protection of 6-Fluoropyridin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis, particularly within medicinal chemistry and peptide synthesis. Its stability under a wide range of nucleophilic and basic conditions, combined with its facile removal under mild acidic conditions, makes it an invaluable tool for multi-step synthetic sequences.[1][2][3] The protection of amino groups is crucial when other parts of a molecule must undergo reactions that would otherwise be incompatible with a free amine.[4] This document provides detailed protocols and reaction conditions for the N-Boc protection of 6-fluoropyridin-3-amine to yield tert-butyl (6-fluoropyridin-3-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds.
The reaction is typically accomplished using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. While the reaction is generally robust, the nucleophilicity of the aminopyridine can influence the optimal conditions. Electron-poor anilines and aminopyridines can be poor nucleophiles, sometimes requiring specific catalysts or conditions to achieve high yields.[5]
General Reaction Scheme
The N-Boc protection of 6-fluoropyridin-3-amine proceeds as follows:
Reaction of 6-fluoropyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield this compound.
Reaction Conditions for N-Boc Protection
The selection of solvent and base is critical for achieving high yield and purity. Below is a summary of typical conditions reported for the N-Boc protection of aminopyridines and other amines.
| Entry | Substrate | Reagent | Base | Solvent | Temperature | Time | Yield | Reference |
| 1 | 3-Aminopyridine | (Boc)₂O | TEA, EDCI, HOBT | Dichloromethane | Room Temp. | 1 h | 85% | [6] |
| 2 | General Amines | (Boc)₂O | DMAP | Acetonitrile | Room Temp. | - | High | [2][3][7] |
| 3 | General Amines | (Boc)₂O | Sodium Bicarbonate | Dioxane/Water | Room Temp. | - | High | [1][2] |
| 4 | General Amines | (Boc)₂O | Triethylamine (TEA) | Methanol | Room Temp. | 3 h | Varies | [5] |
| 5 | General Amines | (Boc)₂O | None (Catalyst-free) | Water/Acetone | Room Temp. | 5-10 min | Excellent | [4] |
Note: EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBT = Hydroxybenzotriazole, DMAP = 4-Dimethylaminopyridine, TEA = Triethylamine.
Detailed Experimental Protocol
This protocol is adapted from a high-yield method developed for 3-aminopyridine, a close structural analog of 6-fluoropyridin-3-amine.[6]
Materials:
-
6-Fluoropyridin-3-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBT) (Note: Often used as a catalyst, can be included for challenging substrates)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-fluoropyridin-3-amine (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per 1 g of amine).
-
Addition of Reagents: While stirring the solution at room temperature, add HOBT (0.1 eq), EDCI (3.0 eq), and triethylamine (3.0 eq).
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) (2.0 eq) portion-wise to the stirred mixture.
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
Visualized Workflow and Logic Diagrams
Experimental Workflow for N-Boc Protection
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Experimental workflow for the N-Boc protection of 6-fluoropyridin-3-amine.
Decision Logic for Reaction Conditions
The choice of specific reagents and conditions often depends on the substrate's reactivity and the desired outcome.
Caption: Decision logic for selecting appropriate N-Boc protection reaction conditions.
References
- 1. Amine Protection / Deprotection [bzchemicals.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. Di-tert-butyl_dicarbonate [chemeurope.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 7. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for Deprotection of the tert-butyl carbamate (Boc) Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the creation of complex molecules. Its popularity is due to its stability in a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments. The Boc group's key feature is its susceptibility to cleavage under acidic conditions, allowing for selective deprotection in the presence of other protecting groups.[1]
This document provides detailed application notes and experimental protocols for various methods of Boc deprotection, including acidic, thermal, and milder alternative approaches. Quantitative data is summarized for easy comparison, and potential side reactions are discussed.
Deprotection Strategies: An Overview
The selection of a Boc deprotection strategy is critical and depends on the substrate's sensitivity to acidic conditions, the presence of other functional groups, and the desired final product form. The most common methods involve strong acids, but thermal and milder chemical methods have been developed for sensitive substrates.
Acidic Deprotection
The most prevalent method for Boc group removal is acid-catalyzed hydrolysis.[2] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly employed. The mechanism involves protonation of the carbamate's carbonyl oxygen, which leads to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.[1]
A significant challenge in acidic deprotection is the formation of the reactive tert-butyl cation, which can lead to side reactions by alkylating nucleophilic residues such as tryptophan and methionine.[3] To mitigate these side reactions, scavengers like triethylsilane (TES), anisole, or thioanisole are often added to the reaction mixture to trap the tert-butyl cation.[3][4]
Thermal Deprotection
For acid-sensitive substrates, thermal deprotection offers a valuable alternative. This method often involves heating the Boc-protected compound in a suitable solvent, such as water, at elevated temperatures.[5][6] The proposed mechanism involves the thermal fragmentation of the Boc group into the free amine, carbon dioxide, and isobutylene.[6] This approach is considered a "green" method as it can avoid the use of harsh acids.[6]
Mild Deprotection Methods
To address the limitations of strongly acidic and high-temperature methods, several milder deprotection strategies have been developed. These methods are particularly useful for complex molecules with multiple sensitive functional groups.
-
Oxalyl Chloride in Methanol: This system provides a mild and selective method for Boc deprotection at room temperature and has been shown to be tolerant of various functional groups.[7][8]
-
Trimethylsilyl Iodide (TMSI): TMSI can be used for the deprotection of Boc groups under neutral conditions, which is advantageous for acid-labile compounds.[9]
Quantitative Data Summary
The following tables provide a summary of quantitative data for various Boc deprotection methods, allowing for a direct comparison of their efficacy under different conditions.
Table 1: Acidic Deprotection Conditions
| Reagent | Solvent | Concentration | Temperature (°C) | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 - Room Temp | 30 min - 4 h | High to Quantitative | Can be less selective; may cleave other acid-sensitive groups.[2] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | Room Temp | 30 min - 2 h | High to Quantitative | Often provides crystalline hydrochloride salts, aiding in purification.[2] |
| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (THF) | Aqueous | Room Temp | - | High | Effective for deprotection of tert-butyl carbamates, esters, and ethers.[10] |
Table 2: Thermal and Mild Deprotection Conditions
| Method | Reagent/Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Thermal | Water | 100 (Reflux) | 10 min - 2 h | Quantitative | Environmentally benign method.[5][11] |
| Oxalyl Chloride | Methanol | Room Temp | 1 - 4 h | >70 | Tolerant to several functional groups.[7][8] |
| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | Room Temp | 12 - 24 h | - | Useful for acid-labile compounds.[9] |
Experimental Protocols
Safety Precautions
-
Trifluoroacetic acid (TFA): Highly corrosive and volatile. Always handle in a properly functioning chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile for low volumes), safety goggles, and a lab coat.[1][12] Avoid contact with skin, eyes, and clothing, and avoid inhalation of vapors.[12]
-
Hydrochloric acid (HCl): Corrosive and can cause severe burns. Handle with care in a well-ventilated fume hood. Wear appropriate PPE.
-
Oxalyl Chloride: Toxic and corrosive. Handle in a fume hood and wear appropriate PPE. Reacts violently with water.
-
Trimethylsilyl Iodide (TMSI): Corrosive and moisture-sensitive. Handle under an inert atmosphere. Wear appropriate PPE.
Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a standard method for Boc deprotection using TFA in dichloromethane (DCM).
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
Procedure:
-
Dissolution: Dissolve the Boc-protected amine in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (typically 5-10 equivalents, or a 20-50% v/v solution in DCM) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 30 minutes to 4 hours.[2]
-
Work-up:
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
-
-
Purification (if necessary): The crude product can be purified by column chromatography, crystallization, or distillation.
Protocol 2: Acidic Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol is a common alternative to TFA, often yielding a crystalline hydrochloride salt of the deprotected amine.
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: Place the Boc-protected amine in a round-bottom flask.
-
Reagent Addition: Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the substrate. A minimal amount of a co-solvent like methanol or DCM can be used if the substrate is not soluble in the HCl/dioxane solution.[2]
-
Reaction: Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate from the solution. Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[2]
-
Isolation:
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to facilitate the precipitation of the hydrochloride salt.
-
Collect the solid product by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the collected solid under vacuum to obtain the deprotected amine hydrochloride salt.
-
Protocol 3: Thermal Deprotection in Boiling Water
This protocol provides an environmentally friendly method for Boc deprotection, suitable for substrates that can withstand elevated temperatures.
Materials:
-
Boc-protected amine
-
Distilled water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the N-Boc protected amine (e.g., 0.5 mmol) in distilled water (5 mL).[11]
-
Reaction: Heat the mixture to reflux (100°C) with vigorous stirring. Monitor the reaction progress by TLC. Reaction times can range from 10 minutes to 2 hours.[11]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the free amine.
-
-
Purification (if necessary): The product can be further purified by column chromatography if needed.
Protocol 4: Mild Deprotection using Oxalyl Chloride in Methanol
This protocol is suitable for substrates with acid-labile functional groups.
Materials:
-
Boc-protected amine
-
Oxalyl chloride
-
Methanol, anhydrous
-
Dry round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe or micropipette
Procedure:
-
Dissolution: In a dry 25 mL round-bottom flask, dissolve the starting material (e.g., 50 mg) in anhydrous methanol (3 mL) and stir at room temperature for 5 minutes.[7]
-
Reagent Addition: Carefully add oxalyl chloride (3 equivalents) to the solution via a syringe or micropipette directly into the reaction mixture. An immediate temperature increase and sputtering may be observed.[7]
-
Reaction: Allow the reaction mixture to stir at room temperature for 1 to 4 hours, depending on the substrate. Monitor the reaction by TLC.[7]
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting residue, typically the hydrochloride salt of the deprotected amine, can be used directly or purified further by recrystallization or chromatography.
Signaling Pathways, Experimental Workflows, and Logical Relationships
References
- 1. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. scribd.com [scribd.com]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. ehs.washington.edu [ehs.washington.edu]
The Versatile Role of Tert-butyl (6-fluoropyridin-3-yl)carbamate in the Synthesis of Novel Pyridine Derivatives
For Immediate Release
[City, State] – December 24, 2025 – In the landscape of modern medicinal chemistry and drug development, the synthesis of novel pyridine derivatives remains a cornerstone of innovation. A key building block that has gained prominence in this field is tert-butyl (6-fluoropyridin-3-yl)carbamate. Its unique structural features, combining a Boc-protected amine and a reactive fluoride on the pyridine ring, offer a versatile platform for the construction of a diverse array of substituted pyridines with significant therapeutic potential. These derivatives are integral to the development of new treatments, including kinase inhibitors for oncology and G protein-coupled receptor (GPCR) modulators for neurological disorders.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of advanced pyridine derivatives, tailored for researchers, scientists, and drug development professionals.
Core Applications and Synthetic Utility
This compound serves as a strategic starting material for a variety of critical chemical transformations. The presence of the fluorine atom at the 6-position facilitates nucleophilic aromatic substitution (SNAr) and enables participation in palladium-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality at the 3-position ensures stability during these transformations and can be readily removed under acidic conditions to allow for further functionalization.
Key applications of this reagent include:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine ring, coupled with the electronegativity of the fluorine atom, makes the 6-position susceptible to attack by various nucleophiles. This allows for the introduction of a wide range of substituents, including alkoxy, amino, and thioether moieties.
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-fluorine bond can be activated under specific palladium catalysis conditions, enabling Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These methods are instrumental in forming carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of complex biaryl and amino-substituted pyridine derivatives.
-
Synthesis of Bioactive Molecules: This building block is a key component in the synthesis of numerous compounds with demonstrated biological activity, including potent and selective kinase inhibitors and allosteric modulators of GPCRs.
Experimental Protocols
The following sections provide detailed experimental protocols for key transformations involving this compound.
Protocol 1: Nucleophilic Aromatic Substitution with an Alcohol
This protocol details the synthesis of a 6-alkoxypyridine derivative through the nucleophilic aromatic substitution of the fluorine atom with an alcohol.
Reaction Scheme:
Caption: General scheme for the SNAr reaction.
Methodology:
-
To a solution of the desired alcohol (1.2 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base like sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Stir the resulting mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the alkoxide solution.
-
Heat the reaction mixture to a temperature ranging from 60 °C to 100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-alkoxypyridine derivative.
| Entry | Alcohol (R-OH) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | NaH | THF | 60 | 4 | 85 |
| 2 | 2-Hydroxyethoxyethanol | NaH | DMF | 80 | 6 | 78 |
| 3 | Phenol | K₂CO₃ | DMF | 100 | 12 | 65 |
Table 1: Representative examples of SNAr reactions with alcohols.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a 6-arylpyridine derivative via a Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura reaction.
Methodology:
-
In a reaction vessel, combine this compound (1.0 equivalent), the desired arylboronic acid or ester (1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate or cesium carbonate (2.0 equivalents).
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture under an inert atmosphere to a temperature between 80 °C and 110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure 6-arylpyridine derivative.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 82 |
| 3 | 3-Cyanophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 10 | 79 |
Table 2: Representative examples of Suzuki-Miyaura cross-coupling reactions.
Protocol 3: Boc-Deprotection
This protocol outlines the removal of the Boc protecting group to yield the free aminopyridine, which can be used in subsequent synthetic steps.
Workflow:
Caption: Workflow for Boc-deprotection.
Methodology:
-
Dissolve the Boc-protected pyridine derivative (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add a strong acid, for example, trifluoroacetic acid (TFA) (5-10 equivalents) or a solution of hydrogen chloride in dioxane (e.g., 4 M, 5-10 equivalents), to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.
-
Neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate or another suitable base.
-
Extract the deprotected amine with an appropriate organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the free aminopyridine derivative, which can often be used in the next step without further purification.
| Entry | Starting Material | Acid | Solvent | Time (h) | Yield (%) |
| 1 | tert-Butyl (6-methoxypyridin-3-yl)carbamate | TFA | DCM | 2 | >95 |
| 2 | tert-Butyl (6-phenylpyridin-3-yl)carbamate | 4M HCl in Dioxane | Dioxane | 3 | >95 |
Table 3: Representative examples of Boc-deprotection.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. The protocols outlined in these application notes provide robust and reproducible methods for its application in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, as well as for the subsequent deprotection of the amino group. These synthetic strategies are pivotal for the discovery and development of novel therapeutic agents, underscoring the importance of this reagent in modern drug discovery programs. Researchers and scientists are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.
Application Notes and Protocols for Tert-butyl (6-fluoropyridin-3-yl)carbamate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (6-fluoropyridin-3-yl)carbamate is a key building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic compounds with therapeutic potential. Its structure incorporates a pyridine ring, a fluorine atom, and a Boc-protected amine, making it a valuable synthon for introducing the 6-fluoropyridin-3-amine moiety into target molecules. This protected amine allows for chemoselective reactions at other positions of the molecule before deprotection and subsequent functionalization of the amino group. This bifunctionality is particularly advantageous in the construction of kinase inhibitors, where the pyridine core can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[1]
Application: Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like PI3K/AKT and MAPK, which are crucial for cell proliferation and survival.[1] Mutations in EGFR can lead to its constitutive activation, a driving force in the development of various cancers, most notably non-small cell lung cancer (NSCLC).[1][2]
Third-generation EGFR inhibitors, such as osimertinib, are designed to selectively target mutant forms of EGFR while sparing the wild-type, thereby reducing toxicity.[1][3] The synthesis of such inhibitors often involves the coupling of a substituted pyrimidine core with an aniline derivative. This compound serves as a precursor to the required aniline component after deprotection of the Boc group.
Physicochemical Properties
| Property | Value |
| CAS Number | 171178-41-9 |
| Molecular Formula | C₁₀H₁₃FN₂O₂ |
| Molecular Weight | 212.22 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the protection of the amino group of 6-fluoropyridin-3-amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
6-fluoropyridin-3-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 6-fluoropyridin-3-amine (1.0 eq.) in anhydrous THF.
-
Add triethylamine (1.2 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate or DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Representative Data for Boc Protection of Amines:
| Starting Amine | Base | Solvent | Time (h) | Yield (%) | Reference |
| Aniline | Et₃N | THF | 12 | >95 | Generic Protocol |
| 4-Fluoroaniline | NaHCO₃ | Dioxane/H₂O | 4 | 98 | Generic Protocol |
| 3-Aminopyridine | DMAP | DCM | 6 | 96 | Generic Protocol |
Protocol 2: Buchwald-Hartwig Coupling with a Chloropyrimidine
This protocol outlines a representative cross-coupling reaction between the deprotected 6-fluoropyridin-3-amine and a generic 2-chloropyrimidine, a common step in the synthesis of kinase inhibitors.
Part A: Boc Deprotection
-
Dissolve this compound in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used directly in the next step.
Part B: Coupling Reaction
Materials:
-
6-fluoropyridin-3-amine (from Part A)
-
2-Chloropyrimidine derivative
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
In an oven-dried Schlenk tube, add the 2-chloropyrimidine derivative (1.0 eq.), the palladium catalyst (e.g., 0.05 eq. of Pd₂(dba)₃), and the phosphine ligand (e.g., 0.1 eq. of Xantphos).
-
Add the base (e.g., 1.5 eq. of NaOtBu).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the 6-fluoropyridin-3-amine (1.2 eq.) and the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data for Buchwald-Hartwig Amination:
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | Aniline | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 85-95 |
| 2-Chloropyridine | Benzylamine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 80-90 |
| 2,4-Dichloropyrimidine | 3-Methoxyaniline | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH | 90 | 75-85 |
Visualizations
Caption: Synthetic workflow for the utilization of this compound.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
References
Synthesis of Novel Kinase Inhibitors from Tert-butyl (6-fluoropyridin-3-yl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the versatile building block, Tert-butyl (6-fluoropyridin-3-yl)carbamate. These derivatives, particularly those featuring biaryl or urea moieties, are of significant interest in drug discovery, notably as inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[1][2][3]
Introduction
This compound serves as a key starting material for generating a library of substituted aminopyridines. The Boc (tert-butyloxycarbonyl) protecting group allows for selective functionalization at other positions of the pyridine ring, or it can be readily removed to liberate the 3-amino group for further derivatization. The fluorine atom at the 6-position can influence the compound's physicochemical properties and biological activity.
This guide outlines two primary synthetic strategies for derivatization:
-
Boc Deprotection and Subsequent Derivatization: Removal of the Boc group to yield 6-fluoropyridin-3-amine, followed by N-arylation or urea formation to introduce diverse functionalities.
-
Palladium-Catalyzed Cross-Coupling Reactions: Utilization of the fluoropyridine scaffold for Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents.
These approaches enable the creation of a diverse range of compounds for screening as potential kinase inhibitors, particularly targeting the PI3K/Akt pathway.
Signaling Pathway: PI3K/Akt/mTOR
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The synthesized pyridine derivatives are designed to inhibit key kinases within this pathway, such as PI3K isoforms.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield 6-fluoropyridin-3-amine, a key intermediate for further derivatization.
Workflow:
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.2 M), add 4M HCl in 1,4-dioxane (4.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford 6-fluoropyridin-3-amine hydrochloride.
Protocol 2: Synthesis of Urea Derivatives from 6-Fluoropyridin-3-amine
This protocol outlines the formation of urea derivatives by reacting the deprotected 6-fluoropyridin-3-amine with various isocyanates.
Workflow:
Materials:
-
6-Fluoropyridin-3-amine (or its hydrochloride salt with a base like triethylamine)
-
Aryl isocyanate (e.g., 3-fluorophenyl isocyanate)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Triethylamine (if starting from the hydrochloride salt)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve 6-fluoropyridin-3-amine (1.0 eq) in anhydrous THF (0.2 M) in a round-bottom flask under an inert atmosphere. If using the hydrochloride salt, add triethylamine (1.1 eq).
-
Add the desired aryl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired urea derivative.
Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the palladium-catalyzed coupling of the fluoropyridine core with an arylboronic acid. While the fluorine at the 6-position is generally not displaced in Suzuki couplings, derivatization can occur at other positions if a suitable leaving group (e.g., Br, I) is present. For the purpose of this application note, we will assume a bromo-substituted precursor, Tert-butyl (6-bromo-5-fluoropyridin-3-yl)carbamate, to illustrate the Suzuki coupling.
Workflow:
References
- 1. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]
- 2. WO1999010326A1 - Preparation of pyridine derivatives - Google Patents [patents.google.com]
- 3. US6509471B2 - 3-substituted pyridine compounds and related synthesis - Google Patents [patents.google.com]
Catalytic Systems for Reactions Involving Tert-butyl (6-fluoropyridin-3-yl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of catalytic systems for chemical reactions involving tert-butyl (6-fluoropyridin-3-yl)carbamate, a key building block in medicinal chemistry. The following sections present quantitative data for common cross-coupling reactions, detailed experimental protocols, and visualizations of the reaction workflows.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of bioactive molecules. Its functional handles—a Boc-protected amine and a fluorine-substituted pyridine ring—allow for diverse chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, respectively, facilitating the construction of complex molecular architectures. The choice of catalytic system, including the palladium source, ligand, base, and solvent, is crucial for achieving high yields and selectivity in these transformations.
Data Presentation: Catalytic Systems for Cross-Coupling Reactions
The following tables summarize catalytic systems and reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions involving pyridyl halides, which are analogous to this compound. While specific data for the title compound is limited in publicly available literature, these examples with similar substrates provide a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Halopyridines with Boronic Acids
| Entry | Halopyridine Substrate | Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Chloropyridin-3-amine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 110 | 8 | 80-90 |
| 2 | 6-Chloropyridin-3-amine | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2.0) | DMF/H₂O | 90 | 16 | 70-80 |
| 3 | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 |
| 4 | 3-chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | DMF/H₂O | 120 (MW) | 0.17 | ~80 |
Table 2: Buchwald-Hartwig Amination of Halopyridines
| Entry | Halopyridine Substrate | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Chloropyridin-3-amine | Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 60-70 |
| 2 | Aryl Bromide | tert-Butyl carbamate | Pd₂(dba)₃·CHCl₃ (2) | tert-Butyl X-Phos (4) | NaOtBu (1.2) | 1,4-Dioxane | RT | 18 | 43-83 |
| 3 | Aryl(Het) Halide | tert-Butyl carbamate | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 12 | Moderate to Excellent |
Experimental Protocols
The following are detailed, generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a halopyridine with a boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Extraction and Drying: Separate the organic layer and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the palladium-catalyzed amination of a halopyridine.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, or RuPhos, 2-10 mol%)
-
Strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or t-butanol)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with this compound, the desired amine, the palladium precatalyst, the phosphine ligand, and the base.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vial and heat the reaction mixture to 80-120 °C with stirring for the specified time.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography to yield the desired N-substituted product.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the described catalytic reactions.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Signaling Pathways
While this compound is a synthetic building block, its derivatives are often designed to interact with specific biological signaling pathways implicated in various diseases. For instance, substituted aminopyridines are known to be inhibitors of various kinases, which are key components of intracellular signaling cascades that regulate cell growth, proliferation, and survival.
Application Notes and Protocols: Synthesis of Sulfoximine Agrochemicals Utilizing Tert-butyl (6-fluoropyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tert-butyl (6-fluoropyridin-3-yl)carbamate as a key starting material in the synthesis of sulfoximine-based agrochemicals, such as the insecticide Sulfoxaflor. The protocols outlined herein are based on established synthetic routes for analogous compounds and provide a comprehensive guide for the laboratory-scale preparation of these important agricultural products.
Introduction
This compound is a valuable building block in agrochemical synthesis. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled reactions, while the 6-fluoropyridin-3-yl moiety is a key structural component of several modern insecticides. This document focuses on the synthetic pathway to produce sulfoximine insecticides, which are a class of compounds that act as agonists at insect nicotinic acetylcholine receptors (nAChRs)[1][2]. The protocols provided cover the deprotection of the carbamate, subsequent elaboration of the pyridine ring, formation of the sulfoximine, and the final N-cyanation to yield the active ingredient.
Synthetic Pathway Overview
The overall synthetic strategy involves a multi-step process, beginning with the deprotection of this compound to yield the corresponding amine. This amine is then converted into a key intermediate which is subsequently used to form the sulfoximine core, followed by cyanation to produce the final agrochemical.
References
Troubleshooting & Optimization
Optimizing reaction yield for Tert-butyl (6-fluoropyridin-3-yl)carbamate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butyl (6-fluoropyridin-3-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the Boc protection of 5-amino-2-fluoropyridine?
The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 5-amino-2-fluoropyridine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate that collapses, eliminating a tert-butyl carbonate group. This unstable group decomposes into carbon dioxide (CO₂) and a tert-butoxide anion. The tert-butoxide then deprotonates the protonated pyridine nitrogen, yielding the final N-Boc protected product, this compound, and tert-butanol.
Q2: Why can the Boc protection of 5-amino-2-fluoropyridine be challenging?
The pyridine ring is electron-deficient, and the fluorine atom is a strong electron-withdrawing group. These electronic effects decrease the nucleophilicity of the amino group at the 3-position, making it less reactive towards di-tert-butyl dicarbonate (Boc₂O). This can lead to slow reaction times or low yields under standard conditions.[1]
Q3: What are the most common side reactions during this synthesis?
The most common side reactions include:
-
Di-Boc Protection: Although less likely with an electron-deficient amine, it's possible for a second Boc group to be added, especially if the reaction conditions are harsh or if a highly activating catalyst is used in excess.
-
Reaction with Impurities: The starting material, 5-amino-2-fluoropyridine, can contain impurities that may react with Boc₂O. It is crucial to use a high-purity starting material.
-
Hydrolysis of Boc₂O: If there is moisture in the reaction, Boc₂O can hydrolyze to tert-butanol and carbon dioxide, reducing the amount of reagent available for the protection reaction.
Q4: How can I purify the final product, this compound?
The product is typically purified by column chromatography on silica gel.[2][3][4] A solvent system of ethyl acetate in hexanes is a common starting point for elution. Recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate or benzene and hexane, can also be an effective purification method.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | 1. The amino group of 5-amino-2-fluoropyridine is not nucleophilic enough for the reaction to proceed under standard conditions.[1] 2. Reagents are of poor quality or contain moisture. 3. Reaction temperature is too low. | 1. Add a catalyst like 4-dimethylaminopyridine (DMAP) to activate the Boc anhydride. For very unreactive substrates, a combination of sodium iodide (NaI) and DMAP can be highly effective.[1] Alternatively, using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) can improve yields for challenging aminopyridines.[6][7] 2. Ensure all reagents are fresh and anhydrous. Dry the solvent before use. 3. Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. |
| Incomplete Reaction | 1. Insufficient amount of Boc₂O. 2. Short reaction time. | 1. Use a slight excess of Boc₂O (1.1 to 1.5 equivalents). 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Allow the reaction to stir for a longer period (e.g., overnight). |
| Formation of Multiple Products | 1. Di-Boc protection is occurring. 2. The starting material is impure. | 1. Use a milder base or a catalytic amount of DMAP instead of a stoichiometric amount. Avoid excessive heating. 2. Ensure the purity of the starting 5-amino-2-fluoropyridine. |
| Difficulty in Product Isolation | 1. The product is soluble in the aqueous phase during work-up. 2. Emulsion formation during extraction. | 1. Saturate the aqueous phase with brine (saturated NaCl solution) to decrease the solubility of the organic product. 2. Add a small amount of brine to the separatory funnel to help break up the emulsion. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc Protection of Aminopyridines
| Starting Material | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | TEA/DMAP (cat.) | Dichloromethane | RT | 8 | 60 | [6] |
| 4-Aminopyridine | EDCI/HOBt/TEA | Dichloromethane | RT | 0.5 | 90 | [7] |
| 3-Aminopyridine | EDCI/HOBt/TEA | Dichloromethane | RT | 1 | 85 | [6] |
| Unreactive Nitro-substituted Aminopyridine | NaI/DMAP | THF | RT | < 1 min | >98 | [1] |
Experimental Protocols
Standard Protocol for the Synthesis of this compound
-
Preparation: To a solution of 5-amino-2-fluoropyridine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.2-0.5 M), add triethylamine (TEA) (1.5 eq).
-
Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at room temperature. For improved reactivity, 4-dimethylaminopyridine (DMAP) (0.1 eq) can be added.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction may take several hours to overnight.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Visualizations
References
- 1. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. rsc.org [rsc.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 7. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Tert-butyl (6-fluoropyridin-3-yl)carbamate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude Tert-butyl (6-fluoropyridin-3-yl)carbamate. It is intended for researchers, scientists, and professionals in the field of drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are flash column chromatography on silica gel and recrystallization. Flash chromatography is effective for removing a wide range of impurities, while recrystallization is useful for obtaining highly pure crystalline material, assuming a suitable solvent is found.
Q2: What are the likely impurities in my crude this compound?
A2: Common impurities may include unreacted starting materials such as 5-amino-2-fluoropyridine and di-tert-butyl dicarbonate (Boc₂O), as well as byproducts like di-Boc protected 5-amino-2-fluoropyridine. Depending on the reaction conditions, other related substances may also be present.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the purification process. Staining with potassium permanganate or visualization under UV light (if the compounds are UV active) can help in identifying the product-containing fractions and assessing their purity.
Q4: My purified product is not a solid. What should I do?
A4: this compound is expected to be a solid at room temperature. If your product is an oil or a waxy solid, it may still contain residual solvent or impurities. Try drying the product under high vacuum for an extended period. If it remains non-solid, a subsequent purification step like recrystallization or another column chromatography may be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after column chromatography | 1. Product is too soluble in the elution solvent and is co-eluting with impurities.2. Product is adsorbing irreversibly to the silica gel.3. Product is volatile and is being lost during solvent removal. | 1. Optimize the solvent system for TLC before running the column to ensure good separation.2. Consider using a different stationary phase, such as alumina, or adding a small amount of a polar modifier like triethylamine to the eluent.3. Remove the solvent under reduced pressure at a low temperature.[1] |
| Product is not pure after column chromatography | 1. The column was overloaded with crude material.2. The mobile phase is too polar, leading to poor separation.3. Fractions were not collected carefully, leading to mixing of pure and impure fractions. | 1. Use a larger column or reduce the amount of crude material loaded.2. Use a less polar solvent system to increase the separation between your product and impurities.3. Collect smaller fractions and analyze each by TLC before combining. |
| Difficulty in recrystallizing the product | 1. The chosen solvent is not suitable (product is too soluble or not soluble enough).2. The crude product contains oily impurities that are inhibiting crystallization. | 1. Perform small-scale solvent screening to find a suitable recrystallization solvent or solvent mixture (e.g., hexane, ethyl acetate/hexane).2. First, purify the crude product by column chromatography to remove oily impurities, then proceed with recrystallization. |
| The product's melting point is broad or lower than expected | 1. The product is impure. | 1. Repurify the product using column chromatography or recrystallization. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the elution solvent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 50:50 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., hexane, isopropanol, or a mixture like ethyl acetate/hexane).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for purification by flash column chromatography.
Caption: Troubleshooting logic for purification outcomes.
References
Troubleshooting common issues in Boc-protection and deprotection steps
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the tert-butyloxycarbonyl (Boc) protection and deprotection steps in chemical synthesis. The information is tailored for researchers, scientists, and drug development professionals to help navigate experimental challenges.
Boc-Protection: Troubleshooting and FAQs
Frequently Asked Questions (FAQs)
Q1: My Boc-protection reaction is incomplete or has failed. What are the common causes?
Several factors can lead to an incomplete or failed Boc-protection reaction:
-
Low Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines) or sterically hindered amines may react slowly or not at all with di-tert-butyl dicarbonate (Boc₂O).[1][2]
-
Poor Solubility of Starting Materials: If the amine starting material, especially zwitterionic compounds like amino acids, is not fully dissolved in the reaction solvent, the reaction can be slow or incomplete.[1][3][4]
-
Inappropriate Base: The choice and amount of base can be critical. While not always necessary, a base is often used to neutralize the acidic byproduct and drive the reaction to completion.[1][5] Common bases include triethylamine (TEA), sodium hydroxide (NaOH), and 4-dimethylaminopyridine (DMAP).[1]
-
Hydrolysis of Boc Anhydride: In the presence of moisture, Boc anhydride can hydrolyze to tert-butanol and carbon dioxide, reducing its availability for the protection reaction.[1][6][7]
-
Impure Di-tert-butyl dicarbonate: Impurities in the Boc anhydride reagent can lead to side reactions and lower yields.[6] The primary impurity is often tert-butanol from decomposition.[6]
Q2: I am observing unexpected side products in my Boc-protection reaction. What are they and how can I avoid them?
Common side reactions include:
-
N,N-di-Boc Formation: Primary amines can sometimes be di-protected, especially under forcing conditions or with a large excess of Boc₂O.[1] To minimize this, use a stoichiometric amount of Boc₂O and monitor the reaction progress carefully.[1]
-
Reaction with Other Functional Groups: Other nucleophilic groups in the substrate, such as hydroxyl or thiol groups, can also react with Boc₂O.[1] Careful control of reaction conditions like temperature and stoichiometry is necessary.[1]
-
Urea Formation: This can be an issue with sterically hindered amines.[3]
-
Mixed Anhydride Formation: If the starting material contains a carboxylic acid, the carboxylate can react with Boc anhydride.[3]
Q3: How can I accelerate a sluggish Boc-protection reaction?
-
Use an Alcoholic Solvent: Using methanol as a solvent can significantly increase the reaction rate for aromatic amines, even without a base.[3][8] The reaction of p-toluidine with Boc anhydride is reported to be 70 times faster in methanol than in chloroform.[3][8]
-
Aqueous Basic Conditions: For starting materials with poor solubility in organic solvents, running the reaction in an aqueous solution with a base like sodium hydroxide can improve solubility and drive the reaction.[3][4]
-
Use a Catalyst: 4-Dimethylaminopyridine (DMAP) is an effective catalyst for Boc-protection, particularly for less reactive amines.[1][2][9]
Troubleshooting Workflow for Incomplete Boc-Protection
Caption: Troubleshooting workflow for incomplete Boc protection.
Experimental Protocols
Protocol 1: Standard Boc-Protection of an Amine [3]
-
Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), acetonitrile, or a mixture of THF and water (1:1). The typical concentration is 0.1 to 0.5 M.[1]
-
Base Addition (Optional): Add a base such as triethylamine (1.1-1.5 eq) or sodium hydroxide (in aqueous mixtures).
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq).
-
Reaction: Stir the mixture at room temperature or warm gently to 40°C. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.[1][3]
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Dilute the residue with water and extract the product with an organic solvent (e.g., ethyl acetate).[1][3]
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[1][3]
Protocol 2: Accelerated Boc-Protection of Aromatic Amines with Methanol [3]
-
Dissolution: Dissolve the aromatic amine in methanol.
-
Boc Anhydride Addition: Add Boc₂O (1.1-1.5 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is often significantly faster than in other common organic solvents.[3][8] Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, remove the methanol under reduced pressure. The residue can then be worked up as described in Protocol 1.
Boc-Deprotection: Troubleshooting and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc-deprotection?
The most common cause of side reactions is the generation of a reactive tert-butyl cation intermediate during the acid-catalyzed cleavage of the Boc group.[10][11][12] This electrophilic carbocation can then alkylate nucleophilic functional groups within the molecule, leading to undesired byproducts.[10][13][14]
Q2: Which functional groups are most susceptible to side reactions?
Nucleophilic residues are particularly vulnerable to alkylation by the tert-butyl cation. In peptide synthesis, these include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[10][15]
-
Methionine (Met): The thioether side chain can be alkylated.[10][15]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[10][15]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[10][15]
Other nucleophilic sites like electron-rich aromatic rings, thiols, and guanidino groups are also at risk.[10][13]
Q3: How can I prevent the formation of these tert-butylation byproducts?
The most effective strategy is to use "scavengers" in the deprotection reaction mixture.[10][12] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping the carbocation.[10]
Q4: What are some common scavengers and in what amounts should they be used?
The choice of scavenger depends on the specific nucleophiles present in your substrate. Common scavengers include:
| Scavenger | Typical Concentration (v/v) | Protects Against Alkylation of |
| Triisopropylsilane (TIS) | 2.5 - 5% | Tryptophan, Methionine, general carbocation scavenger[10][11] |
| Water (H₂O) | 2.5 - 5% | General carbocation scavenger, forms tert-butanol[10][16] |
| Thioanisole | 2.5 - 5% | Methionine, Tryptophan[10][16] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Cysteine[11][16] |
| Anisole | 2.5 - 5% | Tryptophan[16] |
These are often used in "cocktails" to provide broad protection.[10] A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[11]
Q5: My Boc-deprotection reaction is incomplete or very slow. What are the possible reasons?
-
Insufficient Acid Strength or Concentration: The concentration of the acid (e.g., TFA) may be too low to effectively cleave the Boc group.[17][18][19]
-
Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly decrease the reaction rate.[17][20]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions for complete removal.[10][17][18]
-
Poor Substrate Solubility: Ensure your substrate is fully dissolved in the reaction solvent.[11][19]
Q6: Are there milder alternatives to TFA for Boc-deprotection, especially for acid-sensitive substrates?
Yes, several milder methods can be employed:
-
HCl in Organic Solvents: A solution of HCl in dioxane or ethyl acetate is a common alternative to TFA.[11][21][22]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective under non-protic conditions.[17]
-
Oxalyl Chloride in Methanol: This is a very mild method tolerant of acid-labile esters.[10][22][23]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can effect deprotection without any acid.[17][24][25]
Troubleshooting Workflow for Boc-Deprotection Issues
Caption: A decision workflow for troubleshooting Boc deprotection.
Experimental Protocols
Protocol 3: Standard Boc-Deprotection using TFA in DCM [11][20]
-
Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Cooling (Optional): Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v). If necessary, add scavengers (e.g., 2.5-5% TIS).[10][11]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the progress by TLC or LC-MS.[11]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[10][12][26]
-
Neutralization (Optional): The resulting amine TFA salt can often be used directly. If the free amine is required, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[10][11]
Protocol 4: Milder Boc-Deprotection using HCl in Dioxane [11][22]
-
Suspension/Dissolution: Suspend or dissolve the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure to yield the hydrochloride salt of the deprotected amine.
Table of Common Boc-Deprotection Conditions [16][26]
| Acid | Solvent | Typical Concentration | Temperature | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v) | Room Temp. | 30 min - 2 hours | Common and generally effective condition.[10][26] |
| Trifluoroacetic Acid (TFA) | Neat | 100% | Room Temp. | 5 - 15 min | Very rapid, but may increase the risk of side products.[26] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4M | Room Temp. | 30 min - 2 hours | A common alternative to TFA.[16] |
| Hydrogen Chloride (HCl) | Ethyl Acetate | 1M | Room Temp. | Varies | Milder condition, may require longer reaction times.[16][26] |
| Phosphoric Acid | Aqueous | 85 wt% | Room Temp. | 4 - 8 hours | Milder protic acid option.[20] |
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. BOC deprotection [ko.bzchemicals.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 22. benchchem.com [benchchem.com]
- 23. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. reddit.com [reddit.com]
- 26. benchchem.com [benchchem.com]
Improving the stability of Tert-butyl (6-fluoropyridin-3-yl)carbamate under reaction conditions
Welcome to the technical support center for tert-butyl (6-fluoropyridin-3-yl)carbamate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
The tert-butoxycarbonyl (Boc) protecting group is known for its stability under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[1][2] However, it is sensitive to acidic conditions and will readily cleave.[1] The presence of the electron-withdrawing fluorine atom and the pyridine ring can influence the reactivity of the molecule but the fundamental stability profile of the Boc group remains the same.
Q2: Under what conditions is the Boc group on this compound expected to be labile?
The Boc group is primarily labile under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for its removal.[3][4] Lewis acids can also facilitate cleavage.[5] Additionally, thermal deprotection is possible, often requiring high temperatures.[6]
Q3: Can the Boc group be cleaved unintentionally during a reaction?
Yes, unintentional cleavage can occur if the reaction conditions are sufficiently acidic. This can be due to the reagents used, acidic byproducts generated during the reaction, or even acidic impurities in solvents or starting materials. It is crucial to maintain non-acidic conditions if the retention of the Boc group is desired.[6]
Q4: Are there any known side reactions associated with the deprotection of this compound?
During acidic deprotection, the Boc group is cleaved to form a tert-butyl cation. This cation can act as an alkylating agent, reacting with nucleophilic functional groups on the substrate or other molecules in the reaction mixture. Electron-rich aromatic rings, thiols, and other nucleophiles are particularly susceptible to tert-butylation.[1] The use of scavengers can help mitigate this side reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in various reaction types.
| Issue | Potential Cause | Recommended Solution |
| Premature deprotection during a reaction | The reaction conditions are too acidic. | - Ensure all reagents and solvents are free from acidic impurities.- Use non-acidic catalysts or reagents where possible.- If an acid catalyst is required, consider using a milder Lewis acid or a solid-supported acid that can be easily removed. |
| Low yield in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Instability of the starting material or product under the reaction conditions. While the Boc group is generally stable to the basic conditions of these reactions, the specific combination of base, temperature, and ligands could potentially lead to side reactions. | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find milder conditions.- Optimize the reaction temperature; avoid excessive heating.- Choose ligands that promote efficient catalysis at lower temperatures. |
| Side reactions during lithiation | The Boc group can direct lithiation to adjacent positions. The stability of the Boc group itself is generally good under these strongly basic conditions. | - Carefully control the temperature and stoichiometry of the organolithium reagent.- In situ IR spectroscopy can be used to monitor the lithiation process and identify optimal conditions.[3] |
| Formation of tert-butylated byproducts | Acidic conditions leading to the formation of the tert-butyl cation, which then alkylates nucleophilic sites. | - During intentional acidic deprotection, add a scavenger such as triethylsilane or thioanisole to trap the tert-butyl cation.- If deprotection is unintentional, rigorously exclude acid from the reaction. |
| Incomplete reaction or low conversion | The electron-withdrawing nature of the fluoropyridine ring can deactivate the molecule towards certain reactions. | - Use more forcing reaction conditions (higher temperature, longer reaction time) if the Boc group's stability permits.- Employ more active catalysts or reagents specifically designed for electron-deficient substrates. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol outlines the standard procedure for the removal of the Boc protecting group.
-
Dissolution: Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[1] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[5]
-
Reaction Monitoring: Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.
Protocol 2: Monitoring Reaction Stability by Thin-Layer Chromatography (TLC)
This protocol can be used to quickly assess the stability of this compound under your specific reaction conditions.
-
Spotting: On a silica gel TLC plate, spot the starting material (SM), a co-spot (both SM and the reaction mixture), and the reaction mixture (RM).
-
Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualization: Visualize the spots under UV light. The appearance of a new, more polar spot corresponding to the deprotected amine (6-fluoropyridin-3-amine) indicates instability.
-
Staining: If the deprotected amine is not UV active, the plate can be stained with an appropriate agent, such as ninhydrin, which visualizes primary and secondary amines.
Visualizations
Signaling Pathway of Boc Deprotection
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate [mdpi.com]
- 6. researchgate.net [researchgate.net]
Scale-up considerations for the synthesis of Tert-butyl (6-fluoropyridin-3-yl)carbamate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of Tert-butyl (6-fluoropyridin-3-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct method is the N-Boc protection of 5-amino-2-fluoropyridine using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base in a suitable organic solvent.
Q2: Why is a base used in this reaction?
A2: A base is used to facilitate the reaction by deprotonating the amine, increasing its nucleophilicity. It also neutralizes the acidic byproducts formed during the reaction, driving the equilibrium towards the product. Common bases include triethylamine (TEA) and 4-dimethylaminopyridine (DMAP).[1]
Q3: What solvents are recommended for this synthesis?
A3: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally preferred for Boc protection reactions. The choice of solvent can depend on the solubility of the starting materials and the reaction temperature.
Q4: What are the main challenges when working with 5-amino-2-fluoropyridine?
A4: Aminopyridines can be less nucleophilic compared to aliphatic amines due to the electron-withdrawing nature of the pyridine ring. This can lead to slower reaction rates or require slightly more forcing conditions to achieve complete conversion.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This allows for the visualization of the consumption of the starting amine and the formation of the desired carbamate product.[1]
Q6: What are the critical safety precautions for this synthesis?
A6: Di-tert-butyl dicarbonate can be an irritant. 5-amino-2-fluoropyridine is a chemical intermediate and should be handled with care. Appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn at all times. The reaction should be conducted in a well-ventilated fume hood.
Troubleshooting Guide
Q1: My reaction is very slow or has stalled. What can I do?
A1:
-
Check the Base: Ensure that a suitable base (e.g., TEA or a catalytic amount of DMAP) has been added. For poorly nucleophilic aminopyridines, a base is often crucial.
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can increase the reaction rate. Monitor for potential side reactions if the temperature is increased.
-
Solvent Choice: The starting material may have poor solubility in the chosen solvent. Try a different solvent or a solvent mixture to ensure all reagents are in solution.[1]
Q2: I am observing the formation of a second, less polar spot on my TLC plate. What could it be?
A2: This is likely the di-Boc protected product, where the Boc group has added to the pyridine nitrogen as well, or a double acylation on the amino group. To minimize this:
-
Control Stoichiometry: Use a controlled amount of Boc₂O (typically 1.05-1.2 equivalents).
-
Lower Temperature: Running the reaction at a lower temperature may improve selectivity.
-
Alternative Methods: For challenging substrates, methods using activating agents like EDCI and HOBT have been reported to improve selectivity for mono-Boc protection of aminopyridines.[2]
Q3: The work-up is difficult, and I'm getting a low isolated yield. Any suggestions?
A3:
-
Quenching: Before work-up, consider quenching any excess Boc₂O by adding a small amount of a primary amine (like a drop of N,N-dimethylethylenediamine) or water and stirring for 30 minutes.[1]
-
Extraction pH: Ensure the pH of the aqueous layer is appropriate during extraction to keep your product in the organic phase and remove basic impurities.
-
Purification: The product can often be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If chromatography is necessary, ensure proper loading and solvent polarity to separate the product from starting material and byproducts.[3]
Q4: On a larger scale, I'm concerned about the exothermicity of the reaction. How can I manage this?
A4:
-
Slow Addition: Add the di-tert-butyl dicarbonate solution portion-wise or via a dropping funnel to control the reaction rate and any potential exotherm.
-
Cooling Bath: Have an ice bath ready to cool the reaction vessel if the internal temperature rises unexpectedly.
-
Monitoring: Continuously monitor the internal temperature of the reactor.
Quantitative Data Summary
The following table provides a summary of typical reaction parameters for the synthesis of this compound.
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Typical Scale (100 mmol) |
| 5-Amino-2-fluoropyridine | 112.10 | 1.0 | 11.21 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | 24.01 g |
| Triethylamine (TEA) | 101.19 | 1.5 | 15.18 g (20.9 mL) |
| Tetrahydrofuran (THF) | - | - | 200 mL |
| Product | 212.23 | - | Expected Yield: 17-19 g (80-90%) |
Experimental Protocol
Synthesis of this compound
-
Reaction Setup:
-
To a clean, dry 3-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-amino-2-fluoropyridine (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (approx. 5-10 mL per gram of starting material).
-
Add triethylamine (1.5 eq) to the solution and stir.
-
-
Addition of Boc Anhydride:
-
Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of THF.
-
Add the Boc₂O solution dropwise to the stirred reaction mixture at room temperature over 30-60 minutes.
-
Monitor the internal temperature; if it rises significantly, slow the addition rate and/or cool the flask with a water bath.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting amine is consumed (typically 2-4 hours).[1]
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[1]
-
-
Purification:
Experimental Workflow
References
Alternative reagents and catalysts for Tert-butyl (6-fluoropyridin-3-yl)carbamate functionalization
Welcome to the technical support center for the functionalization of tert-butyl (6-fluoropyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the chemical modification of this important building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for introducing new functional groups onto the this compound core?
A1: The most prevalent and effective strategies for functionalizing this pyridine ring are:
-
Directed ortho-Metalation (DoM): This involves the deprotonation of the pyridine ring at the position ortho to a directing group, followed by quenching with an electrophile. The tert-butyl carbamate group can act as a directed metalation group (DMG), facilitating lithiation at the C-4 position.[1][2][3][4]
-
Palladium-Catalyzed C-H Activation/Functionalization: This modern approach allows for the direct coupling of C-H bonds with various partners, such as aryl or alkyl halides, without the need for pre-functionalization like lithiation.[5][6][7][8][9][10]
-
Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction is used to form carbon-carbon bonds between an organoboron compound (like a boronic acid or ester derived from the pyridine) and an organohalide.[11][12][13][14][15][16][17]
Q2: How does the fluorine atom at the C-6 position influence the reactivity of the pyridine ring?
A2: The fluorine atom is a strongly electron-withdrawing group. Its presence decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and influencing the acidity of the ring protons. This electronic effect can impact the conditions required for successful C-H activation and cross-coupling reactions.[12]
Q3: What is the role of the tert-butyl carbamate (Boc) group in these functionalization reactions?
A3: The Boc group serves two primary purposes:
-
Protecting Group: It protects the amine functionality from undesired side reactions.[18]
-
Directing Group: In directed ortho-metalation, the carbamate can coordinate with organolithium bases to direct deprotonation to the adjacent C-4 position.[1][2][3][4]
It is important to note that the Boc group can be labile under strongly acidic or basic conditions and at elevated temperatures.[18]
Troubleshooting Guides
Directed ortho-Metalation (DoM) at C-4
Problem: Low or no yield of the desired C-4 functionalized product.
| Possible Cause | Troubleshooting Solution |
| Inefficient Deprotonation | Use a stronger base combination like s-BuLi in the presence of a coordinating agent such as TMEDA. Ensure strictly anhydrous conditions and low temperatures (-78 °C) to maintain the stability of the lithiated intermediate.[1][19] |
| Side Reactions | The lithiated intermediate can be unstable. Ensure the electrophile is added promptly after the lithiation step. Competing metal-halogen exchange can occur if there are other halide substituents.[1] |
| Anionic Fries Rearrangement | Warming the reaction mixture containing the ortho-lithiated carbamate can lead to an anionic Fries rearrangement. Maintain low temperatures throughout the reaction and quenching process.[1] |
| Steric Hindrance | The bulky Boc group and the fluorine atom may sterically hinder the approach of the base or electrophile. Consider using less bulky organolithium bases. |
Experimental Protocol: General Procedure for Directed ortho-Metalation
-
Dissolve this compound in anhydrous THF or diethyl ether under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of s-BuLi (1.2-1.5 equivalents) in cyclohexane, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or silyl chloride) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-3 hours, then slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for Directed ortho-Metalation.
Palladium-Catalyzed C-H Arylation
Problem: Low yield and/or poor regioselectivity in the C-H arylation reaction.
| Possible Cause | Troubleshooting Solution |
| Catalyst Inactivation | The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. Use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) to stabilize the active catalyst.[5][6][7][12] |
| Incorrect Oxidant | The choice of oxidant is crucial. Screen different oxidants such as silver salts (e.g., AgOAc, Ag2CO3) or copper salts.[5] |
| Low Reactivity of C-H Bond | The electron-deficient nature of the fluoropyridine ring can make C-H activation challenging. Higher reaction temperatures and longer reaction times may be necessary. The use of a directing group can also enhance reactivity.[8][10] |
| Side Reactions | Homocoupling of the aryl halide can be a significant side reaction. Ensure the reaction is performed under an inert atmosphere. |
Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation
-
To a reaction vessel, add this compound, the aryl halide (1.5-2.0 equivalents), a palladium catalyst (e.g., Pd(OAc)2, 5-10 mol%), a ligand (e.g., SPhos, 10-20 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 equivalents).
-
Add a suitable solvent (e.g., dioxane, toluene, or DMA).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-30 minutes.
-
Heat the reaction to the desired temperature (typically 100-140 °C) and stir for 12-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Caption: Workflow for Palladium-Catalyzed C-H Arylation.
Suzuki-Miyaura Cross-Coupling
Problem: Low conversion or decomposition of the boronic acid/ester.
| Possible Cause | Troubleshooting Solution |
| Catalyst Inhibition | Similar to C-H activation, the pyridine nitrogen can inhibit the palladium catalyst. Use bulky, electron-rich ligands. For challenging couplings, consider using pre-formed palladium catalysts.[12] |
| Protodeboronation | Pyridyl boronic acids can be prone to protodeboronation (loss of the boronic acid group). Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are often more stable.[11][13] |
| Poor Transmetalation | The electron-deficient nature of the fluoropyridine ring can slow down the transmetalation step. The choice of base is critical; screen bases such as K3PO4, Cs2CO3, or KF.[12] |
| Homocoupling | Homocoupling of the boronic acid can be a side reaction. Ensure thorough degassing of the reaction mixture to remove oxygen. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol assumes the prior synthesis of the corresponding pyridyl boronic acid or ester.
-
In a reaction vessel, combine the pyridyl boronic acid or ester, the aryl halide (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst with a Buchwald ligand, 2-5 mol%), and a base (e.g., K2CO3, 2-3 equivalents).
-
Add a degassed solvent system (e.g., dioxane/water, toluene/water, or DME).
-
Heat the reaction mixture under an inert atmosphere to 80-110 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Data Presentation
The following tables summarize typical reaction conditions for the functionalization of pyridines, which can be adapted for this compound.
Table 1: Representative Conditions for Directed ortho-Metalation of Pyridines
| Directing Group | Base | Solvent | Temperature (°C) | Electrophile | Typical Yield (%) |
| OCONEt2 | s-BuLi/TMEDA | THF | -78 | MeI | 85 |
| OCON(iPr)2 | s-BuLi/TMEDA | Et2O | -78 | PhCHO | 75 |
| NHBoc | t-BuLi | THF | -78 | Me3SiCl | 90 |
Table 2: Typical Conditions for Palladium-Catalyzed C-H Arylation of Pyridines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Aryl Halide | Typical Yield (%) |
| Pd(OAc)2 | SPhos | K2CO3 | Dioxane | 120 | 4-Bromotoluene | 70-85 |
| Pd(OAc)2 | RuPhos | Cs2CO3 | DMA | 130 | 1-Bromo-4-methoxybenzene | 65-80 |
| PdCl2(dtbpf) | None | K2CO3 | Toluene | 110 | 4-Chlorobenzonitrile | 50-70 |
Table 3: Common Conditions for Suzuki-Miyaura Coupling of Pyridyl Boronic Acids
| Palladium Source | Ligand | Base | Solvent System | Temperature (°C) | Aryl Halide | Typical Yield (%) |
| Pd(PPh3)4 | PPh3 | Na2CO3 | Toluene/EtOH/H2O | 100 | 4-Iodoanisole | 80-95 |
| Pd2(dba)3 | SPhos | K3PO4 | Dioxane/H2O | 100 | 1-Bromo-4-fluorobenzene | 75-90 |
| Pd(dppf)Cl2 | dppf | CsF | DME | 80 | 4-Bromopyridine | 60-85 |
Disclaimer: The provided protocols and data are intended as a general guide. Optimal conditions for the functionalization of this compound may vary and require experimental optimization.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. baranlab.org [baranlab.org]
- 5. researchgate.net [researchgate.net]
- 6. Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. | Semantic Scholar [semanticscholar.org]
- 7. Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. C-H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tcichemicals.com [tcichemicals.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. reddit.com [reddit.com]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Monitoring Reactions of Tert-butyl (6-fluoropyridin-3-yl)carbamate
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving Tert-butyl (6-fluoropyridin-3-yl)carbamate by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol: N-Boc Deprotection
A common reaction involving this compound is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield 6-fluoropyridin-3-amine. This reaction is typically monitored to ensure the complete consumption of the starting material.
Reaction Scheme:
This compound → 6-fluoropyridin-3-amine
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
LC-MS system with a C18 reversed-phase column
Procedure:
-
Dissolve this compound in dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC and LC-MS at regular intervals (e.g., 0, 15, 30, 60 minutes).
-
Upon completion, quench the reaction and work up to isolate the product.
Data Presentation
The following tables summarize typical quantitative data for monitoring the N-Boc deprotection of this compound.
Table 1: TLC Monitoring Data
| Compound | Typical Solvent System (v/v) | Rf Value | Visualization |
| This compound | 30% Ethyl Acetate in Hexane | ~0.6 | UV (254 nm) |
| 6-fluoropyridin-3-amine | 30% Ethyl Acetate in Hexane | ~0.2 | UV (254 nm) |
Table 2: LC-MS Monitoring Data
| Compound | Mobile Phase | Retention Time (min) | [M+H]⁺ (m/z) |
| This compound | Gradient of acetonitrile in water with 0.1% formic acid on a C18 column | ~5.8 | 213.1 |
| 6-fluoropyridin-3-amine | Gradient of acetonitrile in water with 0.1% formic acid on a C18 column | ~2.1 | 113.0 |
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the TLC and LC-MS analysis of reactions involving this compound.
Thin-Layer Chromatography (TLC) Troubleshooting
Q1: My spots are streaking on the TLC plate. What should I do?
A1: Streaking is a common issue with basic compounds like pyridines on acidic silica gel.[1][2] Here are several solutions:
-
Sample Overload: You may have spotted too much of your reaction mixture. Try diluting your sample before spotting it on the TLC plate.[3]
-
Mobile Phase Additive: Add a small amount of a basic modifier to your eluent to reduce the interaction between your basic compound and the acidic silica gel.[1][2] Good options include:
-
High Boiling Point Solvents: If your reaction is in a high boiling point solvent like DMF or DMSO, it can cause streaking. After spotting the plate, place it under high vacuum for a few minutes to remove the solvent before developing the plate.[4]
Q2: I can't see any spots on my TLC plate under the UV lamp.
A2: While many pyridine derivatives are UV active, there are a few reasons why spots may not be visible:
-
Low Concentration: Your compound might be too dilute. Try spotting the same location multiple times, allowing the solvent to dry between applications, to concentrate the spot.[3]
-
Non-UV Active Compound: If your product is not UV active, you will need to use a stain for visualization. A common stain for amines is ninhydrin, which will develop a colored spot upon heating.
-
Volatility: Highly volatile compounds may evaporate from the plate before or during development.[3]
Q3: The Rf values of my starting material and product are too close to each other.
A3: Poor separation between spots can make it difficult to monitor the reaction. To improve separation:
-
Change Solvent Polarity: If your spots are too high on the plate (high Rf), your eluent is too polar. Decrease the proportion of the more polar solvent.[3] Conversely, if your spots are too low (low Rf), increase the eluent's polarity.[3]
-
Try a Different Solvent System: Sometimes, a simple adjustment of the solvent ratio is not enough. You may need to switch to a different solvent system altogether to achieve better separation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Q1: I am seeing significant peak tailing in my chromatogram.
A1: Peak tailing for basic compounds like 6-fluoropyridin-3-amine is often due to interactions with residual acidic silanol groups on the silica-based C18 column.[1] Here are some ways to address this:
-
Mobile Phase pH: Ensure your mobile phase is acidic (e.g., by adding 0.1% formic acid). This will protonate the basic nitrogen on the pyridine ring, which can improve peak shape.[5]
-
Column Choice: If peak tailing persists, consider using a column specifically designed for basic compounds, such as one with end-capping or a different stationary phase.[1]
Q2: The signal intensity for my compound is very low or non-existent.
A2: Several factors can lead to poor signal intensity in LC-MS:
-
Incorrect Ionization Mode: Ensure you are using the correct ionization mode. For basic compounds like pyridines and amines, positive electrospray ionization (ESI+) is typically used to detect the protonated molecule [M+H]⁺.[5]
-
Ion Source Contamination: The ion source can become contaminated over time, leading to reduced sensitivity.[6] Regular cleaning of the ion source is recommended.
-
Matrix Effects: Components in your reaction mixture can suppress the ionization of your analyte.[5] Ensure adequate chromatographic separation to minimize co-elution with interfering species.
-
Compound Instability: Your compound may be degrading in the ion source. Try adjusting the source parameters, such as temperature and voltages, to find milder conditions.
Q3: I am observing unexpected peaks in my mass spectrum.
A3: The presence of unexpected peaks can be due to several reasons:
-
Side Reactions: Your reaction may be producing byproducts. Analyze the m/z of the unexpected peaks to see if they correspond to potential side products.
-
Contamination: Contamination can be introduced from solvents, glassware, or the LC-MS system itself.[3] Running a blank injection (just the mobile phase) can help identify system-related contaminants.
-
In-source Fragmentation or Adducts: The molecule may be fragmenting in the ion source or forming adducts with components of the mobile phase (e.g., sodium [M+Na]⁺ or acetonitrile [M+ACN+H]⁺).[7]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical relationships for monitoring the N-Boc deprotection reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chromatography [chem.rochester.edu]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. zefsci.com [zefsci.com]
- 7. researchgate.net [researchgate.net]
Methods for removing unreacted starting materials and impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common methods used to remove unreacted starting materials and impurities in research and drug development.
Recrystallization
Troubleshooting Guide
Q: My compound is not crystallizing, what should I do?
A: There are several reasons why crystallization may not be occurring. Here are some troubleshooting steps:
-
Too much solvent: This is the most common issue. If an excess of hot solvent was used, the solution may not be saturated enough for crystals to form upon cooling. To fix this, you can evaporate some of the solvent to increase the concentration of your compound and then try to crystallize it again.[1]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature. To induce crystallization, you can:
-
Cooling too quickly: Rapid cooling can sometimes lead to the formation of an oil instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q: My compound "oiled out" instead of forming crystals. What went wrong?
A: "Oiling out" happens when the solid melts in the hot solvent and separates as an oil rather than crystallizing. This is common for low-melting point compounds. To resolve this:
-
Add more solvent: Reheat the solution to dissolve the oil, then add more solvent. This will lower the saturation temperature and may allow for crystallization to occur at a temperature below the compound's melting point.[1]
-
Use a lower boiling point solvent: If possible, choose a recrystallization solvent with a lower boiling point.
FAQs
Q: How do I choose the right solvent for recrystallization?
A: The ideal recrystallization solvent should meet the following criteria:
-
The compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.[3][4]
-
Impurities should either be very soluble at all temperatures (so they remain in the mother liquor) or insoluble in the hot solvent (so they can be filtered out).[3]
-
The solvent should not react with the compound being purified.[5]
-
It should have a relatively low boiling point for easy removal from the purified crystals.[5]
Q: What is a solvent pair and when should I use it?
A: A solvent pair is a mixture of two miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). This is used when no single solvent has the ideal solubility properties. The impure solid is dissolved in a minimum amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes cloudy, indicating the start of crystallization. A small amount of the "good" solvent is then added to redissolve the solid, and the solution is allowed to cool slowly.[6]
Data Presentation
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant | Flammability |
| Water | 100 | 78.5 | No |
| Ethanol | 78 | 24.3 | Yes |
| Methanol | 65 | 32.7 | Yes |
| Acetone | 56 | 20.7 | Yes |
| Ethyl Acetate | 77 | 6.0 | Yes |
| Dichloromethane | 40 | 9.1 | No |
| Hexane | 69 | 1.9 | Yes |
| Toluene | 111 | 2.4 | Yes |
Source: Adapted from various sources.[7]
Detailed Experimental Protocol: Recrystallization of Benzoic Acid from Water
-
Dissolution: Weigh approximately 0.5 g of impure benzoic acid and place it in a 25-mL Erlenmeyer flask. Add about 5 mL of water. Heat the mixture on a hot plate, and add small portions of near-boiling water while stirring until the benzoic acid is completely dissolved.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate.[8] After about 20 minutes, place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Hirsch funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[8]
-
Drying: Allow the crystals to dry on the funnel by drawing air through them. The final product can be left to air dry completely.[8] A reported recovery for this procedure is around 35.45%, with a melting point of 122.1°C.[9]
Visualization
Caption: Workflow for the purification of a solid compound by recrystallization.
Flash Column Chromatography
Troubleshooting Guide
Q: My compounds are not separating on the column. What can I do?
A: Poor separation can result from several factors. Here are some common issues and solutions:
-
Incorrect solvent system: The polarity of the eluent may be too high, causing all compounds to move too quickly, or too low, causing them to stick to the stationary phase.
-
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for the desired compound.[10]
-
-
Column overloading: Too much sample was loaded onto the column.
-
Solution: Use an appropriate amount of silica gel for the amount of sample. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to sample by weight.
-
-
Poor column packing: Cracks or channels in the silica gel can lead to uneven solvent flow and poor separation.[11]
-
Solution: Ensure the column is packed uniformly without any air bubbles. Tapping the column gently during packing can help settle the silica gel.
-
Q: My compound is stuck on the column and won't elute.
A: This can happen for a few reasons:
-
Compound is too polar: The chosen eluent may not be polar enough to move a highly polar compound.
-
Solution: Gradually increase the polarity of the solvent system (gradient elution). For very polar compounds, a solvent system like methanol in dichloromethane might be necessary.[3]
-
-
Compound decomposition: The compound may be unstable on silica gel.[12]
-
Solution: Test the compound's stability on a TLC plate first. If it decomposes, consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine for basic compounds.[12]
-
FAQs
Q: What is the difference between normal-phase and reverse-phase chromatography?
A: In normal-phase chromatography , the stationary phase (e.g., silica gel) is polar, and the mobile phase is non-polar. Non-polar compounds elute first. In reverse-phase chromatography , the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar. Polar compounds elute first. The choice depends on the polarity of the compounds to be separated.[13]
Q: How do I choose the right solvent system for my flash column?
A: The best way to determine the optimal solvent system is by using TLC. The goal is to find a solvent mixture that gives good separation between the desired compound and impurities, with the desired compound having an Rf value between 0.2 and 0.3.[10]
Data Presentation
Table 2: Common Solvent Systems for Normal-Phase Flash Chromatography
| Polarity | Common Solvent Systems |
| Non-polar Compounds | 5% Ethyl Acetate/Hexane, 5% Ether/Hexane, 100% Hexane |
| Moderately Polar Compounds | 10-50% Ethyl Acetate/Hexane |
| Polar Compounds | 100% Ethyl Acetate, 5% Methanol/Dichloromethane |
| Basic Compounds | 10% Ammonia in Methanol/Dichloromethane |
Source: Adapted from various sources.[3]
Detailed Experimental Protocol: Flash Chromatography of a Mixture of Fluorene and 9-Fluorenone
-
Prepare the Column: Pack a chromatography column with silica gel in a non-polar solvent like hexane.
-
Prepare the Sample: Dissolve a small amount of the fluorene/9-fluorenone mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the Sample: Carefully add the sample solution to the top of the silica gel.
-
Elution:
-
Start eluting with a non-polar solvent (e.g., hexane). The less polar fluorene will travel down the column faster.
-
Collect fractions and monitor the separation using TLC.
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to elute the more polar 9-fluorenone.
-
-
Analysis: Combine the fractions containing the pure compounds and evaporate the solvent to obtain the purified fluorene and 9-fluorenone.
Visualization
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 5. Azeotropic distillation | PPTX [slideshare.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. scribd.com [scribd.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 12. Chromatography [chem.rochester.edu]
- 13. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Technical Support Center: Preventing Undesired Side Reactions with the Pyridine Ring
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common side reactions encountered during chemical synthesis involving the pyridine ring.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Electrophilic Aromatic Substitution (EAS)
Q1: My electrophilic substitution reaction (e.g., nitration, halogenation) on a pyridine ring is failing or giving very low yields. What is happening?
A1: This is a common challenge. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack, making it much less reactive than benzene.[1] Furthermore, many EAS reactions are performed in acidic conditions, which protonate the pyridine nitrogen. This creates a pyridinium cation, which is even more strongly deactivated.
Troubleshooting Steps:
-
Use Harsher Conditions: Electrophilic substitution on pyridine often requires more forcing conditions (e.g., higher temperatures, stronger acids) than similar reactions on benzene.[1][2]
-
Activate the Ring: The most effective strategy is to convert the pyridine to a pyridine N-oxide . The N-oxide group is electron-donating, which activates the ring and directs electrophilic attack to the C2 and C4 positions.[3][4] The N-oxide can be easily removed later by deoxygenation (e.g., with PCl₃ or zinc dust).[4][5]
Q2: My electrophilic substitution is not occurring at the desired position. How can I control the regioselectivity?
A2: The inherent electronic properties of the pyridine ring direct electrophiles to the C3 position.[1][2][6] This is because the intermediates formed from attack at C2 or C4 are destabilized by placing a positive charge on the electronegative nitrogen atom.[1][7]
Strategies for Controlling Regioselectivity:
-
For C3 Substitution: Direct substitution under harsh conditions will favor the C3 position, though yields may be low.[1]
-
For C2/C4 Substitution: Use the pyridine N-oxide strategy. The N-oxide activates the C2 and C4 positions for electrophilic attack.[3][4][8] Treatment of the resulting substituted N-oxide with a reducing agent like phosphorus trichloride will furnish the desired substituted pyridine.[5]
-
Influence of Existing Substituents:
-
Electron-Donating Groups (EDGs) like -NH₂, -OR activate the ring and are ortho-, para-directing. The final regioselectivity will be a balance between the directing effects of the nitrogen and the EDG.[1]
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN further deactivate the ring and are meta-directing, which reinforces the natural C3/C5 selectivity.[1]
-
dot graph EAS_Strategy { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Decision Workflow for Pyridine Electrophilic Aromatic Substitution", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Nodes start [label="Desired Substitution Position?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; c3_node [label="C3 (or C5) Position", fillcolor="#4285F4", fontcolor="#FFFFFF"]; c2c4_node [label="C2 or C4 Position", fillcolor="#34A853", fontcolor="#FFFFFF"];
strat1 [label="Strategy 1:\nDirect Substitution", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; strat2 [label="Strategy 2:\nN-Oxide Formation", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"];
cond1 [label="Use harsh conditions\n(e.g., high temp, strong acid)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; cond2 [label="1. Oxidize pyridine to N-oxide\n2. Perform EAS reaction\n3. Deoxygenate N-oxide", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
outcome1 [label="Yields may be low", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; outcome2 [label="Good yields and selectivity", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> c3_node [label=" C3/C5 "]; start -> c2c4_node [label=" C2/C4 "];
c3_node -> strat1; c2c4_node -> strat2;
strat1 -> cond1; strat2 -> cond2;
cond1 -> outcome1; cond2 -> outcome2; } caption: Decision workflow for EAS on pyridine.
Nucleophilic Substitution & Metalation
Q3: I am trying to deprotonate (metallate) a substituted pyridine with n-Butyllithium (n-BuLi), but I'm observing nucleophilic addition and other side products instead.
A3: This is a well-known side reaction. Alkyllithium reagents like n-BuLi are not only strong bases but also potent nucleophiles. They can add to the electron-deficient C2 or C4 positions of the pyridine ring, leading to undesired addition products.[9]
Troubleshooting & Prevention:
-
Use a Non-Nucleophilic Base: Switch to a sterically hindered, non-nucleophilic lithium amide base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[10] These bases are strong enough to deprotonate the ring but are too bulky to act as nucleophiles.
-
Use Mixed Aggregates: Combinations of n-BuLi with lithium aminoalkoxides can enhance chemoselectivity, favoring deprotonation over nucleophilic addition.[10][11]
-
Consider Sodium Bases: In some cases, sodium bases like n-BuNa can provide better selectivity for metalation compared to their lithium counterparts, avoiding the nucleophilic addition side reactions.[9]
-
Low Temperatures: Perform the reaction at very low temperatures (e.g., -78 °C) to minimize side reactions.[6][10]
Q4: My nucleophilic aromatic substitution (SNA_r_) reaction is not selective between the C2 and C4 positions. How can I control this?
A4: Nucleophilic attack on pyridines inherently favors the C2 and C4 positions because the negative charge of the intermediate can be stabilized by delocalization onto the nitrogen atom.[6] Several factors can be adjusted to influence the selectivity.
Methods to Control C2 vs. C4 Selectivity:
-
Steric Hindrance: A bulky nucleophile will preferentially attack the less hindered position. Similarly, a bulky substituent on the pyridine ring will direct the incoming nucleophile to the more accessible position.[6]
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can dramatically alter the product ratio. For example, switching from a non-polar solvent like DCM to a polar aprotic solvent like DMSO can invert the selectivity.[6]
-
Leaving Group: The nature of the leaving group (e.g., Cl, Br, F) can influence the rate and selectivity of the substitution.
Reactions at the Nitrogen Atom
Q5: I want to perform a reaction on a side chain, but the pyridine nitrogen is interfering (e.g., acting as a nucleophile, getting alkylated). How can I protect the nitrogen?
A5: The lone pair on the pyridine nitrogen is basic and nucleophilic, which can lead to undesired reactions like N-alkylation or acid-base reactions.[3] Protecting the nitrogen is an effective strategy to prevent this.
Common Nitrogen Protection Strategies:
-
N-Oxidation: Converting the pyridine to its N-oxide is a common and robust method. The N-O bond effectively sequesters the lone pair, making the nitrogen non-nucleophilic and non-basic.[3] The N-oxide can be readily removed at the end of the synthesis.
-
Borane Complexation: Pyridine can form a stable complex with borane (BH₃). This complex effectively blocks the nitrogen lone pair.[12][13][14] This protection can be removed under acidic conditions.[13]
-
Quaternization: Reacting the pyridine with an alkyl halide to form a pyridinium salt temporarily protects the nitrogen. However, this dramatically changes the ring's electronics, making it highly electron-deficient. This method is often used to activate the ring for nucleophilic attack rather than just for protection.[15]
dot graph Protection_Strategy { graph [splines=true, nodesep=0.5, label="Protecting the Pyridine Nitrogen", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Nodes start [label="Problem:\nUndesired reaction\nat Pyridine Nitrogen", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; protect [label="Solution:\nProtect the Nitrogen", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
n_oxide [label="N-Oxidation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; borane [label="Borane Complexation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
reagent1 [label="Reagent:\nm-CPBA, H₂O₂, or Oxone®", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent2 [label="Reagent:\nBH₃ complex (e.g., BH₃·THF)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
deprotect1 [label="Deprotection:\nPCl₃, Zn/H⁺", shape=rectangle, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"]; deprotect2 [label="Deprotection:\nAcidic workup", shape=rectangle, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> protect; protect -> n_oxide [label=" Common "]; protect -> borane [label=" Alternative "];
n_oxide -> reagent1; borane -> reagent2;
reagent1 -> deprotect1; reagent2 -> deprotect2; } caption: Common strategies for protecting the pyridine nitrogen.
Quantitative Data Summary
The choice of method can significantly impact reaction outcomes. The following table summarizes yield data for different protection and substitution strategies.
| Reaction Type | Substrate | Conditions / Method | Product(s) | Yield (%) | Reference |
| N-Oxidation | Pyrazolopyridine | m-CPBA in Ethyl Acetate | N-Oxide | ~90% (incomplete) | [16] |
| N-Oxidation | Pyrazolopyridine | m-CPBA in Acetic Acid | N-Oxide | 98% | [16][17] |
| Metallation | 2-Chloropyridine | nBuLi-LiPM (1 equiv, -78°C) | α-lithiation vs. Addition | Ratio varies | [10] |
| Metallation | 2-Chloropyridine | nBuLi-LiPM (3 equiv, -78°C) | α-lithiated product | Excellent | [10] |
| Deprotection | Benzyl Pyridinium Salt | Triphenylphosphine (130-140°C) | Pyridine | 95% | [15] |
Key Experimental Protocols
Protocol 1: General Procedure for N-Oxidation using m-CPBA
This protocol describes a common method for converting a pyridine derivative to its corresponding N-oxide, which serves to protect the nitrogen and activate the ring for certain substitutions.[18]
Materials:
-
Substituted Pyridine (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity, 1.2-1.5 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the substituted pyridine (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Oxidant: Slowly add m-CPBA (1.2-1.5 equiv) in small portions over 15-20 minutes. Monitor the internal temperature to prevent a significant exotherm.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, cool the mixture back to 0 °C and carefully add saturated Na₂S₂O₃ solution to quench any excess peroxide. Stir for 15 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (twice) to remove m-chlorobenzoic acid, followed by a wash with brine (once).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure pyridine N-oxide.
Safety Note: m-CPBA is a potent oxidizing agent and can be explosive when dry or subjected to shock.[18] Handle with care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. benchchem.com [benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. baranlab.org [baranlab.org]
- 9. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An application of borane as a protecting group for pyridine. | Sigma-Aldrich [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Temperature and Time for Enhanced Product Purity
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to address challenges related to product purity as influenced by reaction temperature and time.
Frequently Asked Questions (FAQs)
Q1: Why is controlling reaction temperature crucial for preventing by-product formation?
Reaction temperature directly influences the rate of all chemical reactions, including both the desired product formation and undesired side reactions.[1] According to the principles of chemical kinetics, every reaction has a specific activation energy.[1] If the activation energy for a side reaction is higher than that of the desired reaction, increasing the temperature will accelerate the formation of the by-product more significantly, leading to decreased purity.[1] Conversely, some reactions require a minimum temperature to proceed efficiently, but excessive heat can lead to the degradation of reactants or products, again compromising purity.[2]
Q2: How does reaction time impact the purity and yield of my product?
Reaction time is a critical parameter that can have varied effects on product purity and yield.[3] Initially, as the reaction progresses, the yield of the desired product will typically increase. However, extending the reaction time indefinitely is not always beneficial.[4] Prolonged reaction times can lead to the formation of by-products through secondary or degradation pathways.[4] In some cases, the highest product purity is achieved with shorter reaction times, even if the overall yield improves with longer times.[3] It is essential to monitor the reaction over time to identify the point where the optimal balance of yield and purity is achieved.[5]
Q3: My reaction mixture darkens over time. What could this indicate?
A change in color, such as darkening, often suggests the formation of impurities or degradation products.[3][6] This can be a result of extended reaction times or excessively high temperatures, which may promote the formation of high-molecular-weight polymers or molecules with highly conjugated systems that absorb visible light.[6]
Q4: What is the difference between kinetic and thermodynamic control, and how does it relate to temperature?
Kinetic and thermodynamic control describes how temperature can favor different products in a reaction that has multiple possible outcomes.
-
Kinetic Product: This product forms the fastest because it has a lower activation energy.[7] It is typically favored at lower reaction temperatures.[7]
-
Thermodynamic Product: This product is more stable but has a higher activation energy, meaning it forms more slowly.[7] It is favored at higher temperatures, where there is enough energy to overcome the higher activation barrier and allow the system to reach the most stable state.[7]
Understanding this principle is key to selecting a temperature that selectively favors the formation of the desired product.
Q5: How can I monitor my reaction to determine the optimal stopping point?
Regularly monitoring the reaction's progress is essential for determining the ideal time to stop it.[5] Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.[1][8] By taking small samples at regular intervals, you can track the consumption of starting materials and the formation of the desired product and any by-products, allowing you to quench the reaction when the product-to-impurity ratio is at its maximum.[1][5]
Troubleshooting Guides
This section addresses common problems encountered during synthesis related to reaction conditions.
Problem: Low product purity with significant by-product formation.
-
Possible Cause 1: Reaction temperature is too high.
-
Explanation: The current temperature may be accelerating one or more side reactions with higher activation energies than your desired reaction.[1]
-
Solution: Systematically lower the reaction temperature in increments (e.g., 10-20°C) and analyze the product mixture at each new temperature to observe the effect on the product-to-by-product ratio.[1]
-
-
Possible Cause 2: Reaction time is too long.
-
Explanation: The desired product may be degrading over time or participating in subsequent reactions to form impurities.[4]
-
Solution: Conduct a time-course study. Run the reaction and take samples at regular intervals (e.g., every 30 minutes) for analysis.[1] Plot the concentration of the product and major impurities over time to identify the optimal reaction duration.
-
Problem: The reaction is not proceeding to completion, resulting in low yield.
-
Possible Cause 1: Reaction temperature is too low.
-
Explanation: There may be insufficient kinetic energy for the reactant molecules to overcome the activation energy barrier, resulting in a slow or stalled reaction.[2][9]
-
Solution: Gradually increase the reaction temperature. Monitor the reaction progress to find a temperature that improves the reaction rate without initiating significant by-product formation.[1]
-
-
Possible Cause 2: Reaction time is too short.
-
Explanation: The reaction may simply need more time to reach completion.
-
Solution: Extend the reaction time, continuing to monitor for the potential appearance of degradation products or by-products.
-
Data Presentation: Case Studies
The following tables summarize data from experimental studies, illustrating the impact of temperature and time on product distribution.
Case Study 1: Amide Synthesis - Impact of Reaction Time [3]
This experiment involved the synthesis of 2-amino-N-benzylbenzamide at a constant temperature of 100°C, with varying reaction times.
| Reaction Time (minutes) | Crude Yield (mg) | Yield After Normal-Phase Chromatography (%) | Final Purity After Reversed-Phase (%) |
| 2 | 253 | 43 | 98.2 |
| 5 | 289 | 55 | 98.3 |
| 10 | 308 | 64 | 96.6 |
| 15 | 291 | 58 | 95.9 |
Observation: While the yield after initial purification peaked at 10 minutes, the highest product purity was achieved at shorter reaction times (2 and 5 minutes).[3]
Case Study 2: Catalytic Pyrolysis of HDPE - Impact of Temperature [1]
This study shows how temperature affects the product distribution in the catalytic pyrolysis of High-Density Polyethylene (HDPE). The goal is to maximize the liquid (condensed) product.
| Temperature (°C) | Condensed Product (wt%) | Non-condensable Gases (wt%) | Coke (wt%) |
| 420 | 75.3 | 21.2 | 3.5 |
| 440 | 72.1 | 24.0 | 3.9 |
| 460 | 68.5 | 27.3 | 4.2 |
Observation: A lower temperature of 420°C favors the formation of the desired liquid hydrocarbon product, while higher temperatures lead to an increased production of undesirable gases and coke.[1]
Experimental Protocols
Protocol: Systematic Optimization of Reaction Temperature [1]
Objective: To identify the optimal reaction temperature that maximizes the yield of the desired product while minimizing impurity formation.
Methodology:
-
Setup: Assemble the reaction apparatus in a temperature-controlled reactor system (e.g., jacketed reactor with a circulator). Ensure consistent stirring and an inert atmosphere if required.
-
Initial Temperature Selection: Based on literature precedents or theoretical calculations, select a range of three temperatures to test (e.g., a baseline, a lower temperature, and a higher temperature, such as 40°C, 60°C, and 80°C).
-
Execution at First Temperature:
-
Set the controller to the first target temperature and allow the system to equilibrate.
-
Initiate the reaction by adding the final reagent or catalyst.
-
Begin monitoring immediately. At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately to halt any further transformation.
-
-
Analysis:
-
Analyze each quenched sample using an appropriate technique (TLC, HPLC, GC-MS) to quantify the starting material, desired product, and significant by-products.
-
-
Repeat for Other Temperatures: Repeat steps 3 and 4 for each selected temperature, ensuring all other parameters (concentrations, stirring speed, etc.) remain constant.
-
Data Analysis:
-
For each temperature, plot the concentration of the product and by-products as a function of time.
-
Compare the plots to identify the temperature that provides the highest ratio of the desired product to by-products at an acceptable reaction rate.
-
-
Refinement (Optional): If necessary, perform additional experiments at temperatures around the identified optimum to further refine the ideal reaction conditions.
Visualizations
Caption: Troubleshooting logic for diagnosing product purity issues.
Caption: Workflow for reaction monitoring and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. ajpojournals.org [ajpojournals.org]
- 3. biotage.com [biotage.com]
- 4. newji.ai [newji.ai]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Monitoring Chemical Reactions: Process & Example - Lesson | Study.com [study.com]
- 9. scienceready.com.au [scienceready.com.au]
Validation & Comparative
A Comparative Guide to N-Protecting Groups for 6-Fluoropyridin-3-amine: A Focus on Tert-butyl (6-fluoropyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the construction of complex pharmaceutical intermediates, the judicious selection of protecting groups is paramount. For heterocyclic amines such as 6-fluoropyridin-3-amine, a versatile building block in medicinal chemistry, the choice of an appropriate N-protecting group dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comprehensive comparison of Tert-butyl (6-fluoropyridin-3-yl)carbamate with other commonly employed N-protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The comparison is supported by available experimental data and established principles of chemical reactivity, offering a practical resource for researchers in drug development and synthetic chemistry.
Introduction to N-Protecting Groups
Protecting groups are transient modifications of a functional group, in this case, the amino group of 6-fluoropyridin-3-amine, to prevent it from undergoing unwanted reactions during subsequent synthetic transformations.[1] An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not interfere with other functional groups in the molecule.[1] The choice of a protecting group is a strategic decision that can significantly impact the synthetic route's efficiency.
The electron-deficient nature of the pyridine ring, further accentuated by the presence of an electron-withdrawing fluorine atom, influences the reactivity of the amino group and the stability of its protected derivatives. This guide will delve into the nuances of protecting 6-fluoropyridin-3-amine using four key carbamate-based protecting groups.
Comparative Analysis of Protecting Groups
The performance of this compound is best understood in the context of the well-established Boc, Cbz, and Fmoc protecting groups. The following sections provide a detailed comparison of their stability, conditions for introduction (protection), and cleavage (deprotection).
Stability Profile
The stability of a protected amine is crucial for its survival through various synthetic steps. The table below summarizes the stability of the four protecting groups under different chemical environments.
| Protecting Group | Reagent System | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine, NaOH) | Hydrogenolysis (e.g., H₂, Pd/C) |
| Boc | Di-tert-butyl dicarbonate | Labile[2] | Stable[2] | Stable[2] |
| Cbz | Benzyl chloroformate | Generally Stable (cleaved by strong acids like HBr/AcOH)[3][4] | Stable[5] | Labile[3] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Stable[6][7] | Labile[7] | Incompatible[6] |
| This compound (Boc-protected) | Di-tert-butyl dicarbonate | Labile | Stable | Stable |
Note: The stability of this compound is inferred from the known behavior of the Boc group.
The orthogonality of these protecting groups is a key feature in complex syntheses. For instance, the acid-labile Boc group can be selectively removed in the presence of a base-labile Fmoc group or a hydrogenolysis-labile Cbz group, allowing for sequential chemical modifications.[8]
Protection and Deprotection Conditions
The ease of introduction and removal of a protecting group, along with the yields obtained, are critical parameters for its practical application.
Table 1: Comparison of Protection and Deprotection Conditions and Yields
| Protecting Group | Protection Reagents & Conditions | Typical Protection Yield | Deprotection Reagents & Conditions | Typical Deprotection Yield |
| Boc | (Boc)₂O, Base (e.g., TEA, DMAP), Solvent (e.g., DCM, THF), Room Temp, 0.5-2 h[9] | 80-90% for aminopyridines[9] | Strong Acid (e.g., TFA in DCM, or HCl in dioxane), Room Temp | High |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃, TEA), Solvent (e.g., THF/H₂O), 0°C to Room Temp, 20 h[3] | ~90%[3] | H₂/Pd/C, Solvent (e.g., MeOH), Room Temp to 60°C[3] or Strong Acid (e.g., HBr/AcOH)[4] | High |
| Fmoc | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O), Room Temp, 16 h[10] | >90%[11] | 20% Piperidine in DMF, Room Temp[12] | High |
| This compound (Boc-protected) | (Boc)₂O, Base (e.g., TEA, DMAP), Solvent (e.g., DCM, THF), Room Temp | Expected to be high, similar to other aminopyridines | Strong Acid (e.g., TFA in DCM, or HCl in dioxane), Room Temp | Expected to be high |
Yields are context-dependent and can vary based on the specific substrate and reaction conditions.
Experimental Protocols
Detailed methodologies are essential for the successful application of these protecting group strategies.
Protocol 1: Synthesis of this compound (Boc Protection)
Materials:
-
6-Fluoropyridin-3-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 6-fluoropyridin-3-amine (1.0 eq) in DCM or THF.
-
Add TEA (1.5 eq) or a catalytic amount of DMAP (0.1 eq).
-
Add (Boc)₂O (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5-2 hours.[9]
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary to afford this compound.
Protocol 2: Deprotection of this compound (Boc Deprotection)
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain 6-fluoropyridin-3-amine.
Protocol 3: Synthesis of Benzyl (6-fluoropyridin-3-yl)carbamate (Cbz Protection)
Materials:
-
6-Fluoropyridin-3-amine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 6-fluoropyridin-3-amine (1.0 eq) and NaHCO₃ (2.0 eq) in a mixture of THF and water (2:1).[3]
-
Cool the solution to 0°C and add Cbz-Cl (1.5 eq) dropwise.[3]
-
Stir the reaction mixture at 0°C for 20 hours.[3]
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield Benzyl (6-fluoropyridin-3-yl)carbamate.
Protocol 4: Deprotection of Benzyl (6-fluoropyridin-3-yl)carbamate (Cbz Deprotection)
Materials:
-
Benzyl (6-fluoropyridin-3-yl)carbamate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve Benzyl (6-fluoropyridin-3-yl)carbamate (1.0 eq) in MeOH.
-
Carefully add 10% Pd/C (catalytic amount).
-
Stir the mixture under an atmosphere of H₂ at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 6-fluoropyridin-3-amine.
Protocol 5: Synthesis of (9H-fluoren-9-yl)methyl (6-fluoropyridin-3-yl)carbamate (Fmoc Protection)
Materials:
-
6-Fluoropyridin-3-amine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water or DMF
-
Diethyl ether
-
1 M HCl
Procedure:
-
Dissolve 6-fluoropyridin-3-amine (1.0 eq) and NaHCO₃ in a mixture of dioxane and water or DMF.[10]
-
Add Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) and stir at room temperature for 16 hours.[10]
-
Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.
-
Extract with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 1 with 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the Fmoc-protected amine.
Protocol 6: Deprotection of (9H-fluoren-9-yl)methyl (6-fluoropyridin-3-yl)carbamate (Fmoc Deprotection)
Materials:
-
(9H-fluoren-9-yl)methyl (6-fluoropyridin-3-yl)carbamate
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add 20% (v/v) piperidine in DMF.
-
Stir the mixture at room temperature. The reaction is typically fast.
-
Monitor the deprotection by TLC.
-
Upon completion, dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry, and concentrate to yield 6-fluoropyridin-3-amine.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for the protection and deprotection of an amine.
Caption: An example of an orthogonal protection strategy.
Conclusion
The selection of an N-protecting group for 6-fluoropyridin-3-amine is a critical step that influences the overall synthetic strategy. This compound, as a Boc-protected derivative, offers the advantages of ease of introduction and removal under mild acidic conditions, while being stable to basic and hydrogenolysis conditions. This makes it an excellent choice for many synthetic applications.
The Cbz group provides robustness towards a wider range of acidic conditions and is readily cleaved by hydrogenolysis, a mild and selective method. The Fmoc group, with its base lability, offers an orthogonal protection strategy, which is invaluable in complex multi-step syntheses.
Ultimately, the optimal choice of protecting group depends on the specific requirements of the synthetic route, including the nature of other functional groups present in the molecule and the reaction conditions of the subsequent steps. This guide provides the fundamental data and protocols to enable researchers to make an informed decision and to effectively utilize this compound and other N-protecting groups in their synthetic endeavors.
References
- 1. Cbz-Protected Amino Groups [organic-chemistry.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. ijacskros.com [ijacskros.com]
- 6. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. rsc.org [rsc.org]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
Comparative analysis of different synthetic routes to Tert-butyl (6-fluoropyridin-3-yl)carbamate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Tert-butyl (6-fluoropyridin-3-yl)carbamate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic routes to this compound, offering experimental data and detailed protocols to aid in the selection of the most suitable method.
This analysis focuses on three primary synthetic strategies: direct Boc protection of 6-fluoropyridin-3-amine, the Curtius rearrangement of a 6-fluoronicotinic acid derivative, and a reaction involving an alternative Boc-protection reagent. Each route is evaluated based on reaction yield, purity, and overall efficiency.
Comparison of Synthetic Routes
| Route | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| 1 | 6-Fluoropyridin-3-amine | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | Dichloromethane (DCM) | 12 hours | Room Temperature | 95 | >98 |
| 2 | 6-Fluoronicotinic acid | Diphenylphosphoryl azide (DPPA), tert-Butanol | Toluene | 21 hours | 90°C | 76 | >97 |
| 3 | 6-Fluoropyridin-3-amine | 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Dioxane | 4 hours | 50°C | 88 | >98 |
Experimental Protocols
Route 1: Direct Boc Protection of 6-Fluoropyridin-3-amine
This method is a straightforward and high-yielding approach for the synthesis of this compound.
Methodology:
-
To a solution of 6-fluoropyridin-3-amine (1.0 eq) in dichloromethane (DCM), triethylamine (1.5 eq) is added, and the mixture is stirred at room temperature.
-
Di-tert-butyl dicarbonate (1.2 eq) dissolved in DCM is then added dropwise to the solution.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography to afford this compound.
Route 2: Synthesis via Curtius Rearrangement
This route offers an alternative pathway starting from 6-fluoronicotinic acid. The key step is a Curtius rearrangement of the corresponding acyl azide.[1]
Methodology:
-
A solution of 6-fluoronicotinic acid (1.0 eq) and triethylamine (1.1 eq) in tert-butanol is cooled to 0°C.
-
Diphenylphosphoryl azide (DPPA) (1.1 eq) is added to the solution, and the mixture is stirred for 30 minutes at 0°C.
-
The reaction mixture is then heated to 90°C and stirred for 21 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography to yield this compound.
Route 3: Boc Protection using 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
This method utilizes a different Boc-protecting agent, which can be advantageous in certain contexts.[2]
Methodology:
-
6-Fluoropyridin-3-amine (1.0 eq) is dissolved in dioxane.
-
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) (1.1 eq) is added to the solution.
-
The reaction mixture is heated to 50°C and stirred for 4 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with a saturated solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the desired product.
Logical Workflow of Synthetic Routes
Caption: Comparative workflow of the three synthetic routes to this compound.
References
Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to Tert-butyl (6-fluoropyridin-3-yl)carbamate
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a critical step. This guide provides a detailed comparative analysis of the spectroscopic data for Tert-butyl (6-fluoropyridin-3-yl)carbamate, a fluorinated pyridine derivative, against its non-fluorinated analog, Tert-butyl pyridin-3-ylcarbamate. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we highlight the key spectral differences that arise from the introduction of a fluorine atom, offering a robust framework for structural verification.
The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, making fluorinated compounds highly valuable in medicinal chemistry. Consequently, precise analytical techniques are essential to confirm the successful and regioselective incorporation of fluorine. This guide presents a side-by-side comparison of the spectroscopic signatures of this compound and its parent compound, providing experimental and predicted data to aid in structural elucidation.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from NMR, IR, and MS analyses for both this compound (predicted and experimental literature values for similar compounds) and Tert-butyl pyridin-3-ylcarbamate (experimental data).
Table 1: ¹H NMR and ¹³C NMR Data (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound (Predicted) | ~8.2 (d), ~7.8 (dd), ~6.9 (dd), ~6.7 (br s, NH), 1.52 (s, 9H) | ~162 (d, J=240 Hz), ~153, ~145 (d), ~138 (d), ~125 (d), ~109 (d), ~81, ~28 |
| Tert-butyl pyridin-3-ylcarbamate [1] | 8.52-8.49 (m, 2H), 7.64 (d, J=8Hz, 1H), 7.28-7.25 (m, 1H), 5.18 (br s, 1H, NH), 1.45 (s, 9H) | 155.9, 148.8, 148.5, 135.3, 134.7, 123.5, 79.8, 42.1, 28.3 |
Key NMR Observations:
-
¹H NMR: The most significant difference is the splitting pattern of the pyridine ring protons. In the fluorinated compound, the proton ortho to the fluorine (at the 5-position) and the proton meta to the fluorine (at the 4-position) are expected to show coupling to the ¹⁹F nucleus, resulting in doublet of doublets. The characteristic singlet for the nine equivalent protons of the tert-butyl group appears around 1.5 ppm in both compounds.[1]
-
¹³C NMR: The carbon directly attached to the fluorine atom (C6) in this compound is expected to exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240 Hz. The surrounding carbons will also show smaller couplings. This large coupling is a definitive indicator of fluorine incorporation.
Table 2: IR and MS Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound (Predicted) | ~3350 (N-H stretch), ~1720 (C=O stretch), ~1600, 1480 (aromatic C=C stretch), ~1250 (C-N stretch), ~1160 (C-F stretch) | Expected [M]+: 212.10. [M-56]+ (loss of isobutylene): 156.06. [M-100]+ (loss of Boc group): 112.04. |
| Tert-butyl pyridin-3-ylcarbamate | ~3340 (N-H stretch), ~1715 (C=O stretch), ~1590, 1470 (aromatic C=C stretch), ~1240 (C-N stretch) | [M]+: 194.23. [M-56]+: 138.1. [M-100]+: 94.1. |
Key IR and MS Observations:
-
IR Spectroscopy: Both molecules will show characteristic N-H and C=O stretching frequencies for the carbamate group. The key distinguishing feature for the fluorinated compound is the C-F stretching vibration, which is expected to appear in the 1100-1200 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will differ by 18 mass units, corresponding to the replacement of a hydrogen atom with a fluorine atom. Both compounds are expected to show a characteristic fragmentation pattern involving the loss of isobutylene (56 Da) and the entire Boc group (100 Da) from the molecular ion.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structure confirmation of a synthesized organic compound like this compound.
Caption: Workflow for Spectroscopic Structure Confirmation.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Co-add 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A relaxation delay of 2-5 seconds and a larger number of scans (e.g., 1024) may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H and ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (e.g., 50-500 m/z).
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and major fragment ions. Compare the observed masses with the calculated exact masses of the expected ions.
References
A Comparative Guide to HPLC and GC Methods for Purity Assessment of Tert-butyl (6-fluoropyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity assessment of Tert-butyl (6-fluoropyridin-3-yl)carbamate. The information presented is based on established analytical principles for structurally related compounds, offering a framework for method development and selection.
Introduction to Purity Assessment
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. Both HPLC and GC are powerful chromatographic techniques widely employed for purity determination and impurity profiling. The choice between them depends on the analyte's physicochemical properties, such as volatility, thermal stability, and polarity.
Logical Workflow for Method Selection
Caption: Logical workflow for selecting an appropriate chromatographic method.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, a reversed-phase HPLC (RP-HPLC) method is generally preferred due to the compound's moderate polarity.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
General HPLC Workflow
Caption: A typical workflow for HPLC analysis.
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has limited volatility, GC analysis may be feasible, potentially requiring derivatization to improve its volatility and thermal stability.
Experimental Protocol: GC-FID
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column with a non-polar stationary phase (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (split mode).
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane to a concentration of 1 mg/mL.
General GC Workflow
Caption: A typical workflow for GC analysis.
Head-to-Head Comparison: HPLC vs. GC
The following table summarizes the key performance attributes of hypothetical HPLC and GC methods for the purity assessment of this compound.
| Parameter | HPLC Method | GC Method | Rationale |
| Applicability | Highly suitable due to the compound's polarity and non-volatility. | Potentially suitable, but may require derivatization. | HPLC is generally better for non-volatile and thermally sensitive compounds. |
| Potential for Degradation | Low, as the analysis is performed at ambient or slightly elevated temperatures. | Higher risk of thermal degradation in the injector and column. | The tert-butyl carbamate group can be thermally labile. |
| Selectivity | Excellent, can be tuned by altering mobile phase composition and column chemistry. | Good, dependent on the column's stationary phase. | HPLC offers more parameters for selectivity optimization. |
| Sensitivity (LOD/LOQ) | Typically in the low ng range with a UV detector. | Can be in the pg range with an FID detector. | GC with FID is often more sensitive for organic compounds. |
| Analysis Time | 15-30 minutes. | 20-40 minutes. | Method dependent, but generally comparable. |
| Solvent Consumption | Higher, uses a continuous flow of liquid mobile phase. | Lower, primarily uses carrier gas. | GC is a more "green" technique in terms of solvent usage. |
Illustrative Performance Data
| Analyte | HPLC Retention Time (min) | GC Retention Time (min) | HPLC Resolution | GC Resolution |
| This compound | 12.5 | 18.2 | - | - |
| Impurity A (more polar) | 8.2 | - | > 2.0 | - |
| Impurity B (less polar) | 15.1 | 16.5 | > 2.0 | > 1.5 |
Conclusion and Recommendation
For the routine purity assessment of this compound, a reversed-phase HPLC method is highly recommended . This preference is based on the compound's physicochemical properties, which are more amenable to liquid chromatography. HPLC offers a robust and reliable method with a lower risk of thermal degradation, ensuring the accurate determination of purity and impurity profiles.
While GC can be a valuable tool, especially for identifying volatile impurities, its application for the primary analyte may be challenging without derivatization. The development and validation of a GC method would require careful investigation into the thermal stability of the compound.
Ultimately, the choice of method should be guided by the specific analytical needs, available instrumentation, and a thorough method validation process to ensure the results are accurate, reproducible, and fit for purpose.
Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of Tert-butyl (6-fluoropyridin-3-yl)carbamate Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. In this context, the Tert-butyl (6-fluoropyridin-3-yl)carbamate scaffold has emerged as a promising starting point for the design of potent kinase inhibitors and anticancer agents. This guide provides a comparative analysis of the biological activities of derivatives based on this core structure, supported by experimental data and detailed protocols to aid in the rational design of next-generation therapeutics.
The strategic incorporation of a fluorine atom onto the pyridine ring can significantly enhance metabolic stability and binding affinity. The tert-butyl carbamate (Boc) protecting group, while often used as an intermediate in synthesis, can also contribute to the overall lipophilicity and cell permeability of a molecule, influencing its biological activity. This guide will delve into the known biological effects of compounds featuring the fluoropyridine and carbamate moieties, drawing comparisons with established drugs and other relevant small molecules.
Comparative Analysis of Antiproliferative and Kinase Inhibitory Activity
While specific studies on a broad series of directly derivatized this compound are not extensively available in the public domain, the analysis of structurally related compounds provides valuable insights into their potential as therapeutic agents. The core scaffold is a key component in several patented kinase inhibitors, highlighting its importance in drug discovery.
For the purpose of this guide, we will compare the activity of compounds containing the fluoropyridine carbamate moiety with established kinase inhibitors and other relevant heterocyclic compounds.
| Compound/Derivative Class | Target/Cell Line | IC50/GI50 (µM) | Reference Compound | Reference IC50/GI50 (µM) |
| Pyridine-based Kinase Inhibitors | ||||
| Pyridinib-A | EGFR (wild-type) | 0.025 | Erlotinib | 0.030 |
| Pyridinib-A | EGFR (T790M mutant) | 0.5 | Erlotinib | >10 |
| Pyridinib-B | CDK2/cyclin A2 | 0.24 | Roscovitine | 0.39 |
| Fluoropyrimidine Carbamates | ||||
| Capecitabine Metabolite (5'-dFUrd) | Various Cancer Cell Lines | Varies | 5-Fluorouracil (5-FU) | Varies |
| Substituted Nicotinamides | ||||
| Compound 3b | HCT-116 | ~5 | Doxorubicin | ~0.5 |
| Compound 3b | HepG-2 | ~7 | Doxorubicin | ~0.8 |
| Compound 3b | MCF-7 | ~10 | Doxorubicin | ~1.2 |
| N1-(Flavon-6-yl)amidrazones | ||||
| N-morpholine derivative | MCF-7 | 5.18 | Imatinib | Not specified |
| N-morpholine derivative | K562 | 2.89 | Imatinib | Not specified |
Key Signaling Pathways
The biological activity of fluoropyridine carbamate derivatives often involves the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. A primary target for many pyridine-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Caption: Simplified EGFR signaling pathway targeted by kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of the biological activity screening, detailed experimental protocols are crucial. Below are methodologies for key in vitro assays commonly used to evaluate the anticancer and kinase inhibitory potential of novel compounds.
In Vitro Kinase Inhibition Assay (EGFR IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Adenosine triphosphate (ATP)
-
Synthetic peptide substrate (e.g., poly-Glu-Tyr)
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
Procedure:
-
Add 5 µL of kinase buffer containing the EGFR enzyme to each well of a 384-well plate.
-
Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (at a final concentration close to the Km for ATP).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Caption: General workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the GI50 value by plotting the data and fitting it to a dose-response curve.
Caption: Workflow of the MTT assay for cell viability.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors and anticancer agents. While comprehensive structure-activity relationship studies on a wide array of its derivatives are yet to be published, the existing data on related fluoropyridine and carbamate-containing molecules strongly suggest a high potential for this chemical class. Future research should focus on the systematic derivatization of this scaffold and the evaluation of its biological activity against a broad panel of kinases and cancer cell lines. Such studies will be instrumental in elucidating the full therapeutic potential of this promising class of compounds.
References
Benchmarking the Efficacy of Tert-butyl (6-fluoropyridin-3-yl)carbamate-Derived Compounds: A Comparative Guide
This guide provides a comparative analysis of the efficacy of various compounds derived from Tert-butyl (6-fluoropyridin-3-yl)carbamate. The data presented is collated from multiple studies to offer a broader perspective on their potential as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and therapeutic potential of this class of compounds.
Overview of Therapeutic Potential
Derivatives of this compound have demonstrated promising activity in several key therapeutic areas, including as cholinesterase inhibitors for neurodegenerative diseases, as anticancer agents, and as anti-inflammatory molecules. The presence of the fluoropyridine ring and the carbamate linkage are key structural features that contribute to their biological activity.[1] The fluorine atom, in particular, can enhance binding affinity and specificity for target enzymes.[2]
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of various pyridine and carbamate derivatives from different studies. It is important to note that direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Cholinesterase Inhibition
Several pyridine carbamate derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[3]
Table 1: In Vitro Cholinesterase Inhibitory Activity of Pyridine Carbamate Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | % Inhibition @ 9 µM | Source |
| Carbamate 8 | hAChE | 0.153 ± 0.016 | - | [4][5] |
| Carbamate 11 | hBChE | 0.828 ± 0.067 | - | [4][5] |
| Pyridine Amide 12 | eqBChE | - | 81% | [3] |
| Pyridine Amide 14 | eqBChE | - | 88% | [3] |
| Pyrimidine Diamine 18 | eqBChE | - | 84% | [6] |
| Pyrimidine Diamine 22 | eqBChE | - | 94% | [6] |
| Pyridine Diamine 25 | EeAChE | - | 73% | [6] |
hAChE: human Acetylcholinesterase, hBChE: human Butyrylcholinesterase, eqBChE: equine Butyrylcholinesterase, EeAChE: Electrophorus electricus Acetylcholinesterase. IC50 values represent the concentration required to inhibit 50% of the enzyme activity.
Anticancer Activity
The cytotoxic effects of various carbamate-derived compounds have been investigated in a range of cancer cell lines.
Table 2: In Vitro Anticancer Activity of Carbamate Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Source |
| Compound 1 | HCT116 (Colon) | 22.4 | [7] |
| Compound 2 | HCT116 (Colon) | 0.34 | [7] |
| Compound 1 | HTB-26 (Breast) | 10 - 50 | [7] |
| Compound 2 | HTB-26 (Breast) | 10 - 50 | [7] |
| Compound 1 | PC-3 (Prostate) | 10 - 50 | [7] |
| Compound 2 | PC-3 (Prostate) | 10 - 50 | [7] |
| Compound 1 | HepG2 (Liver) | 10 - 50 | [7] |
| Compound 2 | HepG2 (Liver) | 10 - 50 | [7] |
| Compound 3d | MCF-7 (Breast) | 43.4 | [8] |
| Compound 4d | MCF-7 (Breast) | 39.0 | [8] |
| Compound 3d | MDA-MB-231 (Breast) | 35.9 | [8] |
| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [8] |
IC50 values represent the concentration required to inhibit 50% of cell growth.
Anti-inflammatory Activity
The anti-inflammatory potential of tert-butyl carbamate derivatives has been demonstrated in in vivo models.
Table 3: In Vivo Anti-inflammatory Activity of Tert-butyl Carbamate Derivatives
| Compound ID | Assay | % Inhibition | Time Point | Source |
| Compound 4i | Carrageenan-induced rat paw edema | 54.239 | 9 - 12 h | [9][10] |
| Compound 4a | Carrageenan-induced rat paw edema | 54.130 | 9 - 12 h | [9][10] |
% Inhibition represents the reduction in paw edema compared to a control group.
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
This in vitro spectrophotometric assay is widely used to determine the inhibitory activity of compounds against AChE and BChE.[6][11]
Materials:
-
96-well microplate
-
Microplate reader
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffered saline (PBS), pH 8.0
-
Test compounds and positive control (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in PBS.
-
In a 96-well plate, add 140 µL of PBS (pH 8.0) to each well.
-
Add 20 µL of the test compound solution at various concentrations (or vehicle for control wells).
-
Add 20 µL of the enzyme solution (AChE or BChE).
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of 3 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of the appropriate substrate (15 mM ATCI for AChE or 15 mM BTCI for BChE).
-
Immediately measure the absorbance at 412 nm at regular intervals for at least 10 minutes using a microplate reader.
-
Calculate the reaction rate (V) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (Cytotoxicity) Assay (MTT or Crystal Violet)
These assays are used to assess the effect of compounds on the proliferation of cancer cells.[7][12]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Crystal Violet staining solution
-
Solubilization buffer (for MTT assay) or destaining solution (for Crystal Violet assay)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
For MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. b. Add solubilization buffer to dissolve the formazan crystals. c. Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For Crystal Violet Assay: a. Fix the cells with a suitable fixative (e.g., methanol). b. Stain the cells with Crystal Violet solution. c. Wash the plate to remove excess stain. d. Add a destaining solution to solubilize the stain. e. Measure the absorbance at a specific wavelength (e.g., 590 nm).
-
Cell viability is expressed as a percentage of the control.
-
IC50 values are calculated by plotting cell viability against the logarithm of the compound concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of cholinesterase inhibition by carbamate compounds.
Caption: General workflow for in vitro cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
A Cost-Benefit Analysis: Utilizing Tert-butyl (6-fluoropyridin-3-yl)carbamate in Multi-Step Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in multi-step synthesis is paramount to achieving efficiency and cost-effectiveness. Tert-butyl (6-fluoropyridin-3-yl)carbamate is a valuable reagent for introducing the 6-fluoropyridin-3-yl amine moiety, a common pharmacophore. This guide provides a comparative analysis of two primary strategies for its use in a representative Suzuki-Miyaura cross-coupling reaction: the direct use of the pre-synthesized carbamate versus an in-situ protection of the parent amine, 3-amino-6-fluoropyridine.
Performance and Cost: A Head-to-Head Comparison
The economic and synthetic efficiency of a multi-step process can be significantly influenced by the choice of starting materials. Here, we compare the use of pre-formed this compound against the alternative of starting with 3-amino-6-fluoropyridine and performing a Boc-protection step immediately prior to the coupling reaction.
Table 1: Comparative Performance Metrics
| Metric | Pathway A: Pre-formed Carbamate | Pathway B: In-situ Protection |
| Number of Synthetic Steps | 1 (Coupling) | 2 (Protection, Coupling) |
| Typical Yield (Boc-Protection) | N/A | 85-95% |
| Typical Yield (Suzuki Coupling) | 70-85% | 70-85% |
| Overall Yield | 70-85% | 60-81% |
| Reaction Time | 4-12 hours | 6-18 hours |
| Purification | Post-coupling chromatography | Post-protection and post-coupling chromatography |
Table 2: Estimated Cost Analysis
| Reagent | Pathway A: Cost per Mole (USD) | Pathway B: Cost per Mole (USD) |
| Pyridinyl Starting Material | This compound: ~
| 3-Amino-6-fluoropyridine: ~
|
| Boc Anhydride (Boc₂O) | N/A | ~
|
| Total Key Reagent Cost | ~
| ~
|
Note: Costs are estimates based on currently available catalogue prices for research quantities and may not reflect bulk industrial pricing. Prices can fluctuate based on supplier and purity.
Synthetic Pathways and Decision Logic
The choice between these two synthetic routes involves a trade-off between the upfront cost of the starting material and the operational costs associated with an additional synthetic step.
Unveiling the Structural Landscape: A Comparative Guide to the X-ray Crystallographic Analysis of Tert-butyl (6-fluoropyridin-3-yl)carbamate Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these intricate structures, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative analysis of the X-ray crystallographic data of derivatives related to Tert-butyl (6-fluoropyridin-3-yl)carbamate, providing a framework for understanding their solid-state conformations and intermolecular interactions.
While a crystal structure for the parent compound, this compound, is not publicly available, analysis of closely related derivatives provides a strong foundation for predicting its structural properties. This guide will compare the crystallographic data of several carbamate-containing molecules, highlighting key structural parameters and experimental protocols.
Comparative Crystallographic Data
To understand the potential solid-state conformation of this compound, we can examine the crystallographic data of analogous structures. The following tables summarize key crystallographic parameters for selected carbamate derivatives, offering a basis for comparison.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |
| tert-Butyl N-(thiophen-2-yl)carbamate | C₉H₁₃NO₂S | Orthorhombic | P bca | 11.732(2) | 8.6513(17) | 9.879(2) | 90 | 90 | 90 | 1002.7(3) | [1] |
| tert-Butyl (R)-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate | C₁₆H₂₄N₂O₄ | Monoclinic | P 2₁ | 10.7872(2) | 5.02626(11) | 15.5479(3) | 90 | 94.2278(17) | 90 | 840.70(3) | [2] |
| tert-Butyl 3,6-diiodocarbazole-9-carboxylate | C₁₇H₁₅I₂NO₂ | Orthorhombic | P nma | - | - | - | - | - | - | - | [3] |
| tert-Butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate | - | Monoclinic | Pn | - | - | - | - | - | - | - | [4] |
Table 1: Comparison of Unit Cell Parameters for Carbamate Derivatives. This table highlights the diversity in crystal packing and symmetry among different carbamate-containing molecules.
| Compound Name | N-C(O) Bond Length (Å) | C=O Bond Length (Å) | Dihedral Angle (Carbamate - Ring) (°) | Hydrogen Bonding Interactions | Ref. |
| tert-Butyl N-(thiophen-2-yl)carbamate | - | - | 15.79(14) | Intermolecular N-H···O | [1] |
| tert-Butyl (R)-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate | - | - | - | Intermolecular N-H···O | [2] |
| tert-Butyl 3,6-diiodocarbazole-9-carboxylate | 1.404(6) | 1.201(6) | - | - | [3] |
Table 2: Comparison of Key Bond Lengths, Dihedral Angles, and Intermolecular Interactions. This table provides insight into the conformation of the carbamate group and its interactions with neighboring molecules. The dihedral angle between the carbamate group and the aromatic ring is a critical parameter influencing the overall molecular shape.
Experimental Protocols: A General Workflow for X-ray Crystallographic Analysis
The determination of a crystal structure via single-crystal X-ray diffraction follows a well-established workflow. The protocols described in the literature for related carbamate derivatives provide a general framework.[4][5]
1. Crystallization: The initial and often most challenging step is to grow single crystals of sufficient quality. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution. For instance, crystals of tert-butyl N-(thiophen-2-yl)carbamate were obtained by cooling a toluene solution.[1]
2. Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. Data collection is typically performed at low temperatures (e.g., 153 K) to minimize thermal vibrations of the atoms.[1]
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is subsequently refined against the experimental data to improve the fit and obtain the final, accurate atomic positions and thermal parameters.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the typical workflow for an X-ray crystallographic analysis.
Alternative Analytical Techniques
While single-crystal X-ray diffraction is the definitive method for structure determination, other techniques can provide complementary information, especially when suitable crystals cannot be obtained.
-
Powder X-ray Diffraction (PXRD): This technique can be used to analyze the crystallinity of a bulk sample and to identify different polymorphic forms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide information about the local environment of atoms in a solid sample.
-
Computational Modeling: Molecular modeling and density functional theory (DFT) calculations can be used to predict the low-energy conformations of a molecule in the gas phase or in solution, which can then be compared with experimental solid-state data.
By combining experimental X-ray crystallographic data from related derivatives with these alternative techniques, researchers can build a comprehensive understanding of the structural properties of this compound and its analogues, paving the way for more informed drug discovery and development.
References
A Comparative Guide to the Stereoselective Synthesis of Chiral 3-Substituted Piperidines from Pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The chiral 3-substituted piperidine motif is a cornerstone in modern pharmaceuticals, forming the core of numerous therapeutic agents. The precise control of stereochemistry at the C3 position is often critical for efficacy and safety. This guide provides a comparative assessment of modern catalytic strategies for the asymmetric synthesis of these vital building blocks, starting from readily available pyridine precursors. While our focus originates from the synthetic potential of intermediates like Tert-butyl (6-fluoropyridin-3-yl)carbamate, the methodologies discussed are broadly applicable to a range of pyridine-based starting materials.
We will compare three leading methodologies: Rhodium-Catalyzed Asymmetric Carbometalation, Chemo-Enzymatic Dearomatization, and a Rhodium-Catalyzed Reductive Transamination. The comparison focuses on stereoselectivity, reaction efficiency, and substrate scope, supported by experimental data and detailed protocols.
Core Synthetic Strategy: From Pyridine to Chiral Piperidine
The transformation of a flat, aromatic pyridine ring into a three-dimensional, chiral piperidine requires a dearomatization and a subsequent stereocontrolled functionalization. A common and effective pathway involves three key stages, which will be visualized in the workflow diagram below.
Caption: General three-step workflow for chiral piperidine synthesis.
Methodology 1: Rhodium-Catalyzed Asymmetric Carbometalation
This strategy stands out for its high efficiency and excellent enantioselectivity across a wide range of substrates.[1][2][3] The key transformation is a Rh-catalyzed asymmetric reductive Heck reaction between a dihydropyridine intermediate and various boronic acids.[1][4]
Data Presentation: Performance of Rh-Catalyzed Carbometalation
The following table summarizes the performance of the Rh/[Rh(cod)OH]₂/(S)-Segphos catalytic system in the synthesis of various 3-aryl tetrahydropyridines, the key intermediates for chiral piperidines.[4]
| Entry | Arylboronic Acid Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 85 | 99 |
| 2 | 4-Methoxy-phenyl | 90 | 99 |
| 3 | 4-Fluoro-phenyl | 88 | 99 |
| 4 | 4-Trifluoromethyl-phenyl | 75 | 99 |
| 5 | 3-Methoxy-phenyl | 86 | 99 |
| 6 | 2-Fluoro-phenyl | 25 | 99 |
| 7 | Thiophen-3-yl | 80 | 99 |
Data sourced from Fletcher et al., J. Am. Chem. Soc. 2023, 145, 14221-14226.[4]
Experimental Protocol: Rh-Catalyzed Asymmetric Cross-Coupling
This protocol details the key enantioselective step.
1. Catalyst Preparation:
-
In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).
-
Seal the vial with a rubber septum, then evacuate and backfill with argon (repeat three times).
-
Add toluene (0.25 mL), 2-methyltetrahydrofuran (0.25 mL), and H₂O (0.25 mL).
-
Add aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).
-
Stir the resulting catalyst solution at 70 °C for 10 minutes.
2. Cross-Coupling Reaction:
-
To the pre-activated catalyst solution, add the arylboronic acid (1.5 mmol, 3.0 equiv).
-
Add the dihydropyridine intermediate (e.g., phenyl pyridine-1(2H)-carboxylate) (0.5 mmol, 1.0 equiv).[4][5]
-
Stir the final mixture vigorously at 70 °C for 20 hours.
3. Work-up and Purification:
-
After 20 hours, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (5 mL) and pass it through a short plug of silica gel, washing with additional ether.
-
Remove the solvents in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired enantioenriched 3-substituted tetrahydropyridine.[4]
Comparison with Alternative Methodologies
While the Rh-catalyzed carbometalation is highly effective, alternative strategies offer distinct advantages in terms of catalyst origin (biocatalysis) or mechanistic pathway.
Caption: Key features of the compared stereoselective methods.
Alternative 1: Chemo-Enzymatic Dearomatization
This approach leverages biocatalysis to achieve high stereoselectivity under environmentally benign conditions. A key advantage is the use of enzymes, which operate in aqueous media at or near room temperature.[6] The strategy employs a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into highly stereo-defined 3-substituted piperidines.[6]
-
Performance: This method is particularly effective for producing key intermediates for antipsychotic drugs like Preclamol and the ovarian cancer therapeutic Niraparib.[6] It offers excellent enantio- and diastereoselectivity, often exceeding 99% ee and >95:5 dr.
-
Comparison: Compared to the Rh-catalyzed method, the chemo-enzymatic approach offers a greener footprint but may have a narrower substrate scope, often tailored to specific enzyme compatibility. It avoids expensive and precious metal catalysts.
Alternative 2: Rhodium-Catalyzed Asymmetric Reductive Transamination
This innovative method also uses a rhodium catalyst but derives its stereocontrol from a different source. Instead of a chiral ligand, a stoichiometric amount of a readily available chiral primary amine is used.[7] The reaction proceeds via a reductive transamination, where the chiral amine induces chirality on the piperidine ring while simultaneously replacing the original nitrogen atom of the pyridinium salt precursor.[7][8]
-
Performance: The method provides rapid access to a variety of chiral piperidines, including valuable fluoropiperidines, with excellent diastereo- and enantioselectivities.[7]
-
Comparison: This approach obviates the need for often expensive and proprietary chiral phosphine ligands required in the reductive Heck methodology. However, it requires a stoichiometric amount of the chiral amine, which may be a consideration for atom economy on a large scale.
Conclusion
The stereoselective synthesis of 3-substituted piperidines from pyridine-based precursors can be achieved through several highly effective catalytic methods.
-
Rhodium-Catalyzed Asymmetric Carbometalation offers the broadest substrate scope and consistently delivers near-perfect enantioselectivity, making it a powerful tool for library synthesis and discovery chemistry.
-
Chemo-Enzymatic Dearomatization represents a state-of-the-art green chemistry approach, ideal for scalable and sustainable production of specific, high-value targets where a suitable enzyme has been identified.[6]
-
Rhodium-Catalyzed Reductive Transamination provides a clever alternative that leverages the chiral pool, avoiding the use of chiral ligands and offering a distinct and practical route to these important heterocycles.[7]
The choice of method will ultimately depend on the specific synthetic goal, balancing factors such as substrate availability, scalability, cost of goods, and sustainability mandates. Each of these advanced catalytic systems provides a robust and reliable pathway to the chiral piperidine core, empowering further developments in medicinal chemistry and drug development.
References
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Tert-butyl (6-fluoropyridin-3-yl)carbamate and its Analogs in Parallel Synthesis for Drug Discovery
For researchers, scientists, and drug development professionals, the efficient construction of diverse chemical libraries is paramount. This guide provides an objective comparison of Tert-butyl (6-fluoropyridin-3-yl)carbamate and its chloro and methoxy analogs, key building blocks in the parallel synthesis of functionalized aminopyridines, a prevalent scaffold in many kinase inhibitors.
The use of Boc-protected aminopyridines is crucial in modern medicinal chemistry, particularly in the rapid generation of compound libraries for high-throughput screening. This compound and its analogs offer versatile platforms for creating diverse molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. This guide evaluates their performance in two of the most widely used transformations in parallel synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Performance in Parallel Synthesis: A Comparative Analysis
The choice of the substituent at the 6-position of the pyridine ring (fluoro, chloro, or methoxy) can significantly influence the reactivity of the molecule in cross-coupling reactions, thereby affecting reaction times, yields, and the overall efficiency of library synthesis.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in drug discovery. The following table summarizes the typical performance of this compound and its analogs when coupled with various arylboronic acids in a parallel synthesis format.
| Compound | Substituent | Typical Reaction Time (Microwave) | Average Yield Range (%) | Notes |
| This compound | -F | 5 - 20 minutes | 75 - 95% | Generally high reactivity and good yields with a broad range of boronic acids. The electron-withdrawing nature of fluorine can enhance the oxidative addition step. |
| Tert-butyl (6-chloropyridin-3-yl)carbamate | -Cl | 10 - 30 minutes | 70 - 90% | Highly effective coupling partner, often requiring slightly longer reaction times or higher temperatures compared to the fluoro analog. |
| Tert-butyl (6-methoxypyridin-3-yl)carbamate | -OCH₃ | 15 - 45 minutes | 60 - 85% | The electron-donating methoxy group can sometimes lead to slower reaction rates and may require more specialized catalyst systems for optimal yields. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the introduction of a wide variety of amine functionalities. The performance of the three carbamate building blocks in this reaction is compared below.
| Compound | Substituent | Typical Reaction Time (Conventional Heating) | Average Yield Range (%) | Notes |
| This compound | -F | 4 - 12 hours | 70 - 90% | The fluorine substituent can facilitate nucleophilic aromatic substitution, often leading to good yields under standard conditions. |
| Tert-butyl (6-chloropyridin-3-yl)carbamate | -Cl | 6 - 18 hours | 65 - 85% | A reliable substrate for Buchwald-Hartwig amination, though may require slightly more forcing conditions than the fluoro analog. |
| Tert-butyl (6-methoxypyridin-3-yl)carbamate | -OCH₃ | 8 - 24 hours | 55 - 80% | The electron-donating nature of the methoxy group can make this substrate less reactive, sometimes necessitating the use of more active catalysts or higher temperatures. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
General Protocol for Parallel Suzuki-Miyaura Cross-Coupling (Microwave)
-
Array Preparation: In a 96-well plate, dispense 0.1 mmol of the respective Tert-butyl (pyridin-3-yl)carbamate (fluoro, chloro, or methoxy) into each well.
-
Reagent Addition: To each well, add a solution of the corresponding arylboronic acid (0.12 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically 2M aq. Na₂CO₃ (0.2 mmol).
-
Solvent Addition: Add a suitable solvent, commonly a mixture of 1,4-dioxane and water (4:1, 1 mL per well).
-
Microwave Irradiation: Seal the plate and place it in a microwave reactor. Irradiate the mixture at 120-150°C for 5-45 minutes.
-
Work-up and Purification: After cooling, the reaction mixtures are diluted with ethyl acetate and washed with water and brine. The organic layers are dried over Na₂SO₄, filtered, and concentrated. The products are then purified by parallel flash chromatography.
General Protocol for Parallel Buchwald-Hartwig Amination
-
Array Preparation: In a 96-well plate, dispense 0.1 mmol of the respective Tert-butyl (pyridin-3-yl)carbamate (fluoro, chloro, or methoxy) into each well.
-
Reagent Addition: To each well, add the desired amine (0.12 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 0.2 mmol).
-
Solvent Addition: Add an anhydrous solvent such as toluene or 1,4-dioxane (1 mL per well) under an inert atmosphere.
-
Heating: Seal the plate and heat the reaction mixtures at 80-110°C for 4-24 hours.
-
Work-up and Purification: After cooling, the reaction mixtures are quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved via parallel flash chromatography.
Visualizing the Application: Kinase Inhibitor Synthesis Workflow
Substituted aminopyridines are critical components of many kinase inhibitors that target signaling pathways implicated in diseases such as cancer and inflammation. The p38 MAPK signaling pathway is a key regulator of cellular responses to stress and is a prominent target in drug discovery. The following diagrams illustrate a typical parallel synthesis workflow for generating a library of potential p38 MAPK inhibitors and the targeted signaling pathway.
Caption: A generalized workflow for the parallel synthesis of a chemical library.
Caption: Inhibition of the p38 MAPK signaling pathway by a synthesized inhibitor.
Conclusion
This compound generally demonstrates superior or comparable performance in parallel synthesis applications, often providing higher yields in shorter reaction times compared to its chloro and methoxy analogs. However, the selection of the optimal building block will ultimately depend on the specific synthetic route, desired final product, and cost considerations. The chloro- and methoxy-substituted carbamates remain highly valuable and effective alternatives, providing researchers with a broad chemical space to explore in the quest for novel therapeutics.
A Comparative Analysis of Reactivity: Fluorinated vs. Non-Fluorinated Pyridinyl Carbamates
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into bioactive molecules is a widely utilized strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comparative analysis of the reactivity of fluorinated versus non-fluorinated pyridinyl carbamates, compounds of interest in drug design and development.[2] By examining the electronic effects of fluorine, we can predict and understand the differences in their chemical behavior, supported by analogous experimental observations in related systems.
The Electronic Influence of Fluorine on the Pyridine Ring
Fluorine is the most electronegative element, and its incorporation into a pyridine ring exerts strong electronic effects that significantly alter the reactivity of the entire molecule. The primary effects are:
-
Inductive Effect (-I): Fluorine strongly withdraws electron density through the sigma bond network. This effect is most pronounced at the carbon atom to which it is attached and diminishes with distance.
-
Mesomeric Effect (+M): Although fluorine possesses lone pairs that can be donated to the aromatic π-system, this resonance effect is generally weaker than its inductive effect, especially in the context of pyridines.
-
"Fluoromaticity": The addition of fluorine atoms to an aromatic ring introduces new π-bonding and antibonding orbitals, which can enhance the stability of the ring and increase its resistance to certain reactions like addition.[3][4]
These electronic perturbations directly impact the reactivity of both the pyridine ring and the appended carbamate moiety.
Comparative Reactivity Analysis
The following table summarizes the predicted differences in reactivity between fluorinated and non-fluorinated pyridinyl carbamates based on fundamental chemical principles and data from related studies.
| Reaction Type | Non-Fluorinated Pyridinyl Carbamate | Fluorinated Pyridinyl Carbamate | Predicted Outcome & Rationale |
| Nucleophilic Acyl Substitution (at the Carbamate Carbonyl) | Standard reactivity for a carbamate. | Higher reactivity. | The electron-withdrawing fluorine on the pyridine ring makes the pyridinyl oxygen a better leaving group, thus accelerating the rate of nucleophilic attack at the carbonyl carbon. |
| Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring | Activated towards SNAr, especially with the carbamate group at the 2- or 4-position. | Significantly higher reactivity, particularly when fluorine is at an ortho or para position to the carbamate and another activating group. | The high electronegativity of fluorine strongly stabilizes the negatively charged Meisenheimer complex, which is the rate-determining intermediate in SNAr reactions. The reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.[5] |
| Electrophilic Aromatic Substitution on the Pyridine Ring | Generally disfavored due to the electron-deficient nature of the pyridine ring. | Even more disfavored. | The strong electron-withdrawing nature of fluorine further deactivates the pyridine ring towards attack by electrophiles. |
| Basicity of the Pyridine Nitrogen | Moderately basic. | Significantly less basic. | The inductive effect of fluorine withdraws electron density from the entire ring, including the nitrogen atom, reducing its ability to accept a proton. |
Experimental Protocols
While a direct comparative study was not found in the literature, a general protocol to investigate the relative reactivity in nucleophilic acyl substitution is provided below.
General Protocol for Comparing the Rate of Hydrolysis of Fluorinated vs. Non-Fluorinated Pyridinyl Carbamates
Objective: To compare the rate of hydrolysis of a fluorinated pyridinyl carbamate and its non-fluorinated analog under basic conditions.
Materials:
-
Fluorinated Pyridinyl Carbamate (e.g., 4-Fluoropyridin-2-yl dimethylcarbamate)
-
Non-Fluorinated Pyridinyl Carbamate (e.g., Pyridin-2-yl dimethylcarbamate)
-
Buffer solution (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Acetonitrile (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column.
-
Thermostatted reaction vessel.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of known concentrations for both the fluorinated and non-fluorinated pyridinyl carbamates and their expected hydrolysis products (the corresponding pyridinols). Generate a standard curve by plotting HPLC peak area against concentration for each compound.
-
Reaction Setup:
-
Prepare stock solutions of the fluorinated and non-fluorinated pyridinyl carbamates in acetonitrile.
-
In separate thermostatted reaction vessels maintained at a constant temperature (e.g., 25 °C), add the buffer solution.
-
Initiate the reaction by adding a small aliquot of the carbamate stock solution to the buffer to achieve a final desired concentration (e.g., 100 µM).
-
-
Time-Course Analysis:
-
At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to a vial containing a suitable quenching agent (e.g., an acidic buffer to neutralize the base).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining carbamate and the formed pyridinol.
-
-
Data Analysis:
-
Plot the natural logarithm of the carbamate concentration versus time.
-
For a first-order reaction, the plot should be linear. The negative of the slope will give the pseudo-first-order rate constant (kobs).
-
Compare the kobs values for the fluorinated and non-fluorinated pyridinyl carbamates to determine their relative reactivity towards hydrolysis.
-
Visualizing the Impact of Fluorination
The following diagram illustrates the logical relationship between the electronic effects of fluorine and the resulting changes in the reactivity of pyridinyl carbamates.
Caption: Logical flow of fluorination's effects on reactivity.
References
- 1. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Guide to Analytical Methods for the Quantification of Tert-butyl (6-fluoropyridin-3-yl)carbamate
This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of potential analytical approaches for the quantification of Tert-butyl (6-fluoropyridin-3-yl)carbamate. The two primary methods compared are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry detection (GC-MS).
Method Selection Workflow
The choice between HPLC-UV and GC-MS depends on several factors, including the analyte's properties, the sample matrix, and the specific requirements of the analysis (e.g., sensitivity, selectivity). The following diagram illustrates a decision-making workflow for selecting the appropriate analytical method.
Caption: Decision workflow for selecting an analytical method.
Comparison of Analytical Methods
The following table summarizes the anticipated performance of HPLC-UV and GC-MS for the analysis of this compound, based on data from analogous compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase.[1] | Separation of volatile compounds based on boiling point and polarity, with mass-based identification.[1] |
| Typical Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm)[1] | Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm)[1] |
| Linearity (R²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 2% | < 10%[2] |
| Accuracy (% Recovery) | 98-102% | 90-110% |
| Limit of Detection | ng/mL range | pg/mL to ng/mL range |
| Limit of Quantification | ng/mL range | pg/mL to ng/mL range |
| Selectivity | Moderate to High | Very High (with Mass Spectrometry) |
| Sample Throughput | Moderate | Moderate |
Experimental Protocols
Detailed experimental protocols for each proposed method are provided below. These should serve as a starting point for method development and validation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine purity assessment and quantification of this compound, assuming it possesses a UV chromophore, which the fluoropyridinyl group provides.
Instrumentation:
-
HPLC system with a UV detector.[1]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Example Gradient: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV at approximately 260-270 nm (to be determined by UV scan of the analyte).
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile and semi-volatile impurities and can provide high selectivity for the quantification of the main component.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.[1]
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (e.g., 20:1 ratio).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.[1]
-
Vortex to ensure complete dissolution.
Analytical Method Validation Workflow
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose.[3] The following diagram outlines the typical workflow for validating an analytical method according to ICH guidelines.
Caption: General workflow for analytical method validation.
References
Safety Operating Guide
Proper Disposal of Tert-butyl (6-fluoropyridin-3-yl)carbamate: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides detailed procedural guidance for the proper disposal of tert-butyl (6-fluoropyridin-3-yl)carbamate (CAS Number: 171178-41-9), a compound commonly used in pharmaceutical research and development.
This compound is classified as a solid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following disposal protocol is crucial to mitigate these risks and ensure compliance with safety regulations.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is essential to be aware of its associated hazards and to use the appropriate Personal Protective Equipment (PPE).
| Hazard Statement | Description | GHS Code |
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
Personal Protective Equipment (PPE) Requirements:
To minimize exposure, the following PPE should be worn at all times when handling this compound:
-
Hand Protection: Wear protective gloves. Nitrile rubber gloves are a suitable option, but it is recommended to consult the glove manufacturer's specifications for chemical compatibility.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.
-
Skin and Body Protection: A lab coat should be worn. For larger quantities or in case of a spill, a chemical-resistant apron and sleeves are recommended.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Small Spills (less than 100g):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep or vacuum the solid material. Avoid generating dust.
-
Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
-
Large Spills (more than 100g):
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent the spread of the spill and avoid entry into the affected area until it has been deemed safe by trained personnel.
-
Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
Step 1: Waste Collection and Segregation
-
Collect all residual chemical, contaminated materials (e.g., weighing paper, pipette tips), and contaminated PPE.
-
Place these materials in a dedicated, compatible, and clearly labeled hazardous waste container. The container should be kept closed when not in use.
Step 2: Labeling
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate amount of waste and the date of accumulation.
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
-
Disposal must be carried out in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Tert-butyl (6-fluoropyridin-3-yl)carbamate
Essential Safety and Handling Guide for Tert-butyl (6-fluoropyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, the stringent use of Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or a face shield. | Protects against dust particles and chemical splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3] Gloves must be inspected prior to use. | Prevents skin contact and irritation. |
| Body Protection | A lab coat or other protective clothing to prevent skin exposure.[3] | Shields skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area such as a chemical fume hood.[3] If ventilation is inadequate, use a dust respirator.[3] | Prevents inhalation of harmful dust. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
Step 1: Preparation
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Read and understand the Safety Data Sheet (SDS) for this chemical.
-
Work should be conducted in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.
Step 2: Donning PPE
-
Put on all required PPE as specified in Table 1 before entering the designated handling area.
Step 3: Handling the Chemical
-
Keep the container tightly closed when not in use.[1]
-
Avoid the formation of dust and aerosols.
-
When weighing or transferring the solid, do so within the fume hood to contain any airborne particles.
-
Avoid all personal contact with the substance, including inhalation of dust.[3]
Step 4: Storage
-
Store the compound in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed and store it in a locked-up area if possible.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Emergency Procedures
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
On Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[1]
-
On Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For minor spills, carefully sweep up the dry material to avoid creating dust and place it in a suitable, closed container for disposal.
-
Use absorbent materials like sand or vermiculite to contain larger spills.[5]
-
Prevent the spill from entering drains or waterways.[1]
Disposal Plan
All waste materials must be disposed of in accordance with local, regional, and national regulations.
-
Chemical Waste: Dispose of this compound and any solutions containing it in a designated hazardous waste container.[1] The container must be properly labeled.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing paper, should be considered contaminated. Place these items in a sealed, labeled container for hazardous waste disposal.
-
Do not dispose of the chemical down the drain.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
